molecular formula C7H8N2O3 B3228192 3-(Aminomethyl)-5-nitrophenol CAS No. 1261852-63-4

3-(Aminomethyl)-5-nitrophenol

Cat. No.: B3228192
CAS No.: 1261852-63-4
M. Wt: 168.15 g/mol
InChI Key: HTJMQCMOFMVEOZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-nitrophenol (CAS 1261852-63-4) is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This research chemical serves as a versatile synthetic intermediate and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a phenolic hydroxyl group and an aminomethyl group on a nitro-substituted benzene ring, makes it a useful precursor for the development of more complex molecules . As a nitrophenol derivative, this compound belongs to a class of molecules known for their applications in pharmaceutical and agrochemical research . Related nitrophenol structures are frequently utilized as key intermediates in the synthesis of dyes, pesticides, and various pharmacologically active compounds . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to develop novel compounds for scientific investigation. This product is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate precautions in accordance with laboratory safety standards. For specific handling and storage information, please refer to the available safety data sheet. The product requires sealed storage under dry conditions, typically at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMQCMOFMVEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858688
Record name 3-(Aminomethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261852-63-4
Record name 3-(Aminomethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight and formula of 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Application in Drug Discovery

Executive Summary

3-(Aminomethyl)-5-nitrophenol (CAS: 1261852-63-4) is a bifunctional aromatic building block characterized by the coexistence of an acidic phenol, a basic primary amine (via a methylene linker), and an electron-withdrawing nitro group.[1][2] This unique substitution pattern makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting protein-protein interactions or designing heterobifunctional degraders (PROTACs).[3] This guide provides a comprehensive technical analysis of its properties, synthesis, and utility.[3]

Part 1: Identity & Physicochemical Properties[3][4]
1.1 Molecular Identity

The compound is defined by a 1,3,5-substitution pattern on the benzene ring, providing rigid spatial separation between the hydrogen-bond donor (phenol) and the cationic center (benzylamine).[3]

PropertyValue
Chemical Name 3-(Aminomethyl)-5-nitrophenol
CAS Registry Number 1261852-63-4
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Exact Mass 168.0535
SMILES OC1=CC(CN)=CC(=O)=C1
InChIKey VYBFQVODGUQVGO-UHFFFAOYSA-N
1.2 Structural Analysis & Reactivity Profile

The molecule exhibits amphoteric character due to the phenolic hydroxyl group (pKa ~7.5–8.0, lowered by the nitro group) and the benzylamine (pKa ~9.0).[3]

  • Nitro Group (-NO₂): Strongly electron-withdrawing (–I, –M effects), it increases the acidity of the phenol and deactivates the ring toward electrophilic aromatic substitution, while serving as a latent aniline precursor.[3]

  • Aminomethyl Group (-CH₂NH₂): A primary amine attached via a methylene spacer.[3] It acts as a nucleophilic handle for amide coupling or reductive amination without directly perturbing the aromatic electronics as severely as a direct aniline.[3]

  • Phenolic Hydroxyl (-OH): Provides a handle for etherification or acting as a hydrogen bond donor/acceptor in protein active sites.[3]

1.3 Predicted Physicochemical Metrics[3]
  • LogP (Octanol/Water): ~0.8 (Low lipophilicity due to polarity).[3]

  • Topological Polar Surface Area (TPSA): ~92 Ų (Favorable for oral bioavailability, <140 Ų).[3]

  • Solubility: Moderate in water (zwitterionic form at neutral pH); highly soluble in DMSO, Methanol, and dilute acid/base.[3]

Part 2: Synthetic Pathways & Production

Direct synthesis of 3-(Aminomethyl)-5-nitrophenol is best approached via the reduction of 3-hydroxy-5-nitrobenzaldehyde or the selective reduction of 3-hydroxy-5-nitrobenzonitrile . The aldehyde route is preferred for laboratory-scale synthesis due to milder conditions that preserve the nitro group.[3]

2.1 Recommended Synthetic Workflow (Reductive Amination)

This protocol avoids the use of strong reducing agents (like LiAlH₄) that would indiscriminately reduce the nitro group to an aniline.[3]

Precursor: 3-Hydroxy-5-nitrobenzaldehyde (CAS: 193693-95-7).[4]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous Methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ.[3]

  • Selective Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq). The cyanide ligand pulls electron density, making the hydride less nucleophilic and preventing nitro reduction.[3]

  • Quench & Workup: Stir at room temperature for 4–6 hours. Quench with 1N HCl (careful gas evolution). Adjust pH to ~10 with NaOH to liberate the free amine.[3]

  • Purification: Extract with Ethyl Acetate. If the zwitterion remains in the aqueous phase, use n-Butanol or purify via C18 Reverse Phase Flash Chromatography (Water/Acetonitrile gradient).[3]

2.2 Visualizing the Synthesis Logic

Synthesis Start 3-Hydroxy-5-nitrobenzaldehyde (CAS: 193693-95-7) Intermediate Imine Intermediate (Transient) Start->Intermediate Amine Source Product 3-(Aminomethyl)-5-nitrophenol (Target) Intermediate->Product Hydride Transfer Reagent1 NH4OAc, MeOH Reagent1->Intermediate Reagent2 NaCNBH3 (Selective Reduction) Reagent2->Product

Figure 1: Selective reductive amination pathway preserving the nitro moiety.[5]

Part 3: Analytical Characterization[3]

To validate the identity of 3-(Aminomethyl)-5-nitrophenol, the following spectral signatures are diagnostic.

3.1 Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (3H): Three distinct signals due to the meta-substitution pattern.[3]

    • δ ~7.6 ppm (s, 1H, H-2, between nitro and aminomethyl).[3]

    • δ ~7.4 ppm (s, 1H, H-4, between nitro and OH).[3]

    • δ ~7.1 ppm (s, 1H, H-6, between OH and aminomethyl).[3]

  • Benzylic Protons (2H):

    • δ ~3.8–4.0 ppm (s, 2H, Ar-CH₂-NH₂).[3]

  • Exchangeable Protons:

    • Phenol -OH: Broad singlet >10 ppm (often invisible if wet).[3]

    • Amine -NH₂: Broad singlet ~3–5 ppm (variable).[3]

3.2 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+).[3]

  • Molecular Ion: [M+H]⁺ = 169.16 m/z.[3]

  • Fragmentation Pattern:

    • Loss of NH₃ (-17 Da) is common for benzylamines.[3]

    • Loss of NO₂ (-46 Da) observed in high-energy collision.[3]

Part 4: Applications in Drug Discovery
4.1 Fragment-Based Drug Design (FBDD)

This molecule is a "Rule of Three" compliant fragment.[3] Its specific geometry allows it to probe adjacent pockets in a protein active site:[3]

  • Phenol: Engages in H-bonding with Serine/Threonine residues or coordinates Zinc (e.g., in Carbonic Anhydrases or MMPs).[3]

  • Amine: Forms salt bridges with Aspartate/Glutamate residues.[3]

  • Nitro: Can be reduced to an aniline to install a "warhead" (e.g., acrylamide) for covalent inhibition.[3]

4.2 PROTAC Linker Synthesis

The amine handle serves as an attachment point for PEG or alkyl linkers connecting an E3 ligase ligand (e.g., Thalidomide) to a target protein binder.[3] The nitro group provides a "masked" attachment point; once the linker is attached to the amine, the nitro group can be reduced and functionalized to bind the target protein.[3]

4.3 Structural Logic Diagram

Applications Core 3-(Aminomethyl)-5-nitrophenol Scaffold App1 Fragment Screening (Target: Kinases/Hydrolases) Core->App1 App2 PROTAC Linkerology (Bifunctional Attachment) Core->App2 App3 Covalent Inhibitors (Post-reduction Warhead) Core->App3 Mech1 Phenol: H-Bond Donor Amine: Salt Bridge App1->Mech1 Mech2 Amine: Linker Attachment Nitro: Target Ligand Site App2->Mech2

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

References
  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 10580244, 3-Hydroxy-5-nitrobenzaldehyde (Precursor). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[3] (Standard protocol reference for reductive amination).

  • Erlanson, D. A., et al. (2016).[3] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619.[3] (Context for scaffold utility).

Sources

An In-Depth Technical Guide to the Phenolic pKa of 3-(Aminomethyl)-5-nitrophenol: Theoretical Principles and Practical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive exploration of the phenolic hydroxyl pKa of 3-(Aminomethyl)-5-nitrophenol, a molecule presenting unique challenges due to its multiple ionizable functional groups. We will dissect the theoretical underpinnings of its acidity, driven by the interplay of electron-withdrawing substituents, and provide detailed, field-proven protocols for its empirical determination via UV-Vis spectrophotometry and potentiometric titration. Furthermore, this guide outlines a robust computational workflow for the in silico prediction of pKa, offering a multi-faceted approach for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pKa in Drug Development

In medicinal chemistry, the ionization state of a drug molecule at physiological pH (typically 7.4) is a primary determinant of its interaction with biological systems. The pKa value dictates the degree of ionization, which in turn governs membrane permeability, receptor binding, and overall pharmacokinetic behavior. 3-(Aminomethyl)-5-nitrophenol serves as an exemplary case study, incorporating three key functional groups on an aromatic scaffold: a phenolic hydroxyl (acidic), a nitro group (electron-withdrawing), and an aminomethyl group (basic). The electronic interplay between these groups creates a complex acid-base profile that requires a nuanced and rigorous approach for accurate characterization. This guide provides the theoretical foundation and practical methodologies to confidently determine the pKa of its phenolic hydroxyl group.

Theoretical Framework: Unpacking the Substituent Effects

The acidity of a phenol is dictated by the stability of its conjugate base, the phenoxide anion. Substituents on the aromatic ring can dramatically alter this stability through inductive and resonance effects.

  • 2.1 The Phenol Reference : Unsubstituted phenol is a weak acid with a pKa of approximately 10.0.[1] Its acidity is significantly greater than that of aliphatic alcohols due to the resonance stabilization of the phenoxide ion, which delocalizes the negative charge across the benzene ring.[2][3]

  • 2.2 Influence of the Meta-Nitro Group : The nitro group (-NO₂) is a potent electron-withdrawing group.[4] When positioned meta to the hydroxyl group, it exerts a strong negative inductive effect (-I), pulling electron density from the ring. This effect helps to stabilize the negative charge of the phenoxide anion, thereby increasing the acidity of the parent phenol. This is clearly demonstrated by the pKa of 3-nitrophenol, which is approximately 8.36-8.4, significantly more acidic than phenol.[1][5][6]

  • 2.3 The Duality of the Aminomethyl Group : The aminomethyl group (-CH₂NH₂) introduces a second ionizable center. Unlike an amino group directly attached to the ring (as in 3-aminophenol, phenolic pKa ≈ 9.8), the methylene (-CH₂-) spacer isolates the nitrogen's lone pair from the ring's π-system, preventing a resonance-based electron-donating effect.[7][8]

The crucial insight is that the acidity of the phenolic hydroxyl is dependent on the protonation state of the distant amino group. The pKa of a primary alkylammonium ion is typically around 10-11, while the phenolic pKa is expected to be below 8.4. Therefore, at the pH where the phenol deprotonates, the aminomethyl group will exist predominantly in its protonated, cationic form (-CH₂NH₃⁺). This cationic group exerts a powerful electron-withdrawing inductive effect, further stabilizing the phenoxide anion.

  • 2.4 Synergistic Acidification : The overall acidity of the 3-(Aminomethyl)-5-nitrophenol's hydroxyl group is a result of the additive inductive effects of both the meta-nitro group and the meta-aminomethylammonium cation. This synergy is expected to lower the phenolic pKa to a value significantly below that of 3-nitrophenol (pKa < 8.4).

cluster_mol 3-(Aminomethyl)-5-nitrophenol Equilibrium cluster_key Focus of this Guide Mol_Cation H₂N⁺CH₂-Ar-OH (Fully Protonated) pH < 4 Mol_Zwitterion H₂N⁺CH₂-Ar-O⁻ (Zwitterion) Mol_Cation->Mol_Zwitterion pKa₁ (Phenol) ~7-8 (?) Mol_Neutral H₂N-CH₂-Ar-OH (Neutral) Mol_Cation->Mol_Neutral pKa (Amine) ~4.4 (?) Mol_Anion H₂N-CH₂-Ar-O⁻ (Anion) pH > 10 Mol_Zwitterion->Mol_Anion pKa₂ (Amine) ~10-11 (?) Mol_Neutral->Mol_Anion pKa (Phenol) pKa1_node pKa₁: Deprotonation of Phenolic -OH while Amine is Protonated (-NH₃⁺)

Caption: Acid-base equilibria of 3-(Aminomethyl)-5-nitrophenol.

Experimental Determination of pKa

An accurate determination requires robust experimental methods. We present two orthogonal, self-validating protocols suitable for this molecule.

UV-Vis Spectrophotometric Method

Causality & Rationale : This method is ideal for nitrophenols because the protonated phenol (ArOH) and deprotonated phenolate (ArO⁻) forms have distinct UV-Vis absorption spectra.[9] The phenolate form, with its extended conjugation, absorbs at a longer wavelength (a redshift).[10] By measuring the absorbance at a specific wavelength across a range of pH values, one can calculate the ratio of the two species and directly determine the pKa using the Henderson-Hasselbalch equation. The presence of a clean isosbestic point—a wavelength where the molar absorptivity of both species is identical—serves as an internal validation of a simple two-state equilibrium.[11]

prep 1. Solution Preparation stock Prepare aqueous stock solution of the compound (~0.1 mM) prep->stock buffers Prepare a series of buffers (e.g., phosphate, borate) spanning the expected pKa (e.g., pH 6.0 to 9.0) stock->buffers samples Prepare samples by diluting stock solution into each buffer buffers->samples measure 2. Spectrometric Measurement spectra_acid Record full spectrum in strong acid (e.g., pH 2) to get pure ArOH spectrum measure->spectra_acid spectra_base Record full spectrum in strong base (e.g., pH 12) to get pure ArO⁻ spectrum spectra_acid->spectra_base spectra_buffers Record full spectrum for each buffered sample spectra_base->spectra_buffers analysis 3. Data Analysis lambda_max Identify λ_max of the phenolate (ArO⁻) form analysis->lambda_max abs_data Extract absorbance values at λ_max for all samples lambda_max->abs_data plot Plot Absorbance vs. pH. Fit to a sigmoidal curve. pKa = pH at inflection point. abs_data->plot hh_plot Alternatively, calculate log([A-]/[HA]) and plot vs. pH. pKa is the y-intercept. plot->hh_plot

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a ~1 mM stock solution of 3-(Aminomethyl)-5-nitrophenol in deionized water.

    • Prepare a series of universal buffers or specific buffers (e.g., phosphate, borate) covering a pH range from approximately 6.0 to 9.0 in 0.2-0.5 pH unit increments. Ensure all buffers have the same ionic strength by adding a background electrolyte like 0.1 M KCl.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Sample Preparation :

    • Create a set of samples for analysis. In separate volumetric flasks, add an identical aliquot of the stock solution and bring to volume with each respective buffer. This ensures the total concentration of the compound is constant across all samples.

    • Prepare two additional samples, one diluted in 0.1 M HCl (to measure the pure acidic form) and one in 0.1 M NaOH (to measure the pure basic form).

  • Spectrophotometric Analysis :

    • Calibrate a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer without the analyte as the blank for each measurement.

    • Scan the full spectrum (e.g., 250-500 nm) for the acidic (HCl) and basic (NaOH) samples to determine the λ_max for both species and to identify any isosbestic points.

    • Measure the absorbance of each buffered sample at the λ_max of the phenolate form.

  • Data Analysis :

    • The pKa is the pH at which [ArOH] = [ArO⁻]. This can be found by plotting Absorbance vs. pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

    • Alternatively, use the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log [ (A_b - A) / (A - A_a) ] Where: A is the absorbance of the sample at a given pH, A_b is the absorbance of the fully basic form, and A_a is the absorbance of the fully acidic form. Calculate pKa for each buffer and average the results.

Potentiometric Titration Method

Causality & Rationale : Potentiometric titration is a fundamental technique for pKa determination that relies on monitoring pH changes as a function of the volume of added titrant (a strong acid or base).[12][13] The pKa corresponds to the pH at the half-equivalence point of the titration curve.[14] This method is highly reliable and directly measures the thermodynamic constant. For a molecule with multiple pKa values, the titration curve will show multiple buffer regions and inflection points, provided the pKa values are sufficiently separated (typically by > 2-3 pKa units).

setup 1. System Setup & Calibration prep_sol Prepare analyte solution (e.g., 1-10 mM) with constant ionic strength (0.15 M KCl) setup->prep_sol acidify Acidify solution with strong acid (e.g., HCl) to fully protonate all groups (pH ~2) prep_sol->acidify calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) acidify->calibrate titration 2. Titration titrant Prepare standardized strong base titrant (e.g., 0.1 M NaOH) titration->titrant add_titrant Add titrant in small, precise increments titrant->add_titrant record_ph Record pH and total volume of titrant after each addition, allowing solution to equilibrate add_titrant->record_ph analysis 3. Data Analysis plot_curve Plot pH vs. Volume of Titrant analysis->plot_curve find_ep Identify equivalence points (EP) from inflection points of the curve plot_curve->find_ep deriv_plot Use 1st or 2nd derivative plots (ΔpH/ΔV vs. V) for higher accuracy in finding EPs find_ep->deriv_plot calc_pka pKa is the pH at the volume corresponding to half the volume of the equivalence point (V_EP / 2) deriv_plot->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • System Preparation :

    • Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a standardized solution of ~0.1 M NaOH titrant.

    • Accurately prepare a ~5 mM solution of 3-(Aminomethyl)-5-nitrophenol in deionized water containing 0.15 M KCl to maintain constant ionic strength.[15]

  • Titration Procedure :

    • Place a known volume (e.g., 25.00 mL) of the analyte solution in a jacketed beaker to maintain constant temperature.

    • Use a magnetic stirrer for gentle, continuous mixing. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.

    • Acidify the solution to ~pH 2 with a small amount of standardized HCl to ensure both the amino and phenolate groups are fully protonated.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the volume of the increments in regions where the pH changes rapidly (near equivalence points).

    • Continue the titration until ~pH 12 to ensure all relevant deprotonation events are observed.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence points, which are the points of maximum slope on the titration curve. For greater accuracy, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) against volume; the equivalence point corresponds to the peak of the first derivative plot.

    • The first equivalence point will correspond to the neutralization of the excess strong acid and the deprotonation of the most acidic group (the phenolic hydroxyl). The pKa of the phenolic hydroxyl is the pH value at exactly half the volume of this first equivalence point.

Computational Prediction of pKa

In silico methods provide a powerful, complementary approach for estimating pKa values, particularly for novel compounds.[16] High-level quantum chemical calculations can predict pKa with remarkable accuracy.[17]

Causality & Rationale : The most common "direct" method relies on a thermodynamic cycle that separates the process of deprotonation in solution into gas-phase deprotonation and the solvation of the species involved. The pKa is calculated from the Gibbs free energy change (ΔG°) of the acid dissociation in solution. Density Functional Theory (DFT) is a robust method for calculating these energies.[18][19][20]

cluster_gas Gas Phase Calculation cluster_sol Solvation Calculation cluster_calc pKa Calculation opt_HA 1. Optimize Geometry of Acid (HA) freq_HA 2. Calculate Frequencies (Get G_gas(HA)) opt_HA->freq_HA solv_HA 3. Calculate Solvation Energy of HA (Get ΔG_solv(HA)) freq_HA->solv_HA opt_A 1. Optimize Geometry of Base (A⁻) freq_A 2. Calculate Frequencies (Get G_gas(A⁻)) opt_A->freq_A solv_A 3. Calculate Solvation Energy of A⁻ (Get ΔG_solv(A⁻)) freq_A->solv_A delta_G 4. Calculate ΔG°_aq solv_HA->delta_G solv_A->delta_G pka_calc 5. Calculate pKa pKa = ΔG°_aq / (2.303 RT) delta_G->pka_calc

Caption: A typical workflow for absolute pKa prediction using DFT.

Recommended Workflow:

  • Gas-Phase Calculations : Perform geometry optimizations and frequency calculations for both the protonated (ArOH) and deprotonated (ArO⁻) forms of the molecule using a DFT method like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[16] This yields the gas-phase free energies.

  • Solvation Energy Calculations : Using the gas-phase optimized geometries, calculate the free energy of solvation for each species using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[16]

  • pKa Calculation : Combine the gas-phase and solvation energies to calculate the total free energy of the reaction in solution (ΔG°(aq)). The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

Data Summary and Expected Values

While no direct experimental value for the phenolic pKa of 3-(Aminomethyl)-5-nitrophenol is readily available in the literature, we can make a chemically sound estimation based on the pKa values of related compounds.

CompoundSubstituentsPhenolic pKaRationale for Effect
Phenol-H~10.0[1]Baseline acidity.
3-Nitrophenol3-NO₂~8.4[1][5]Strong inductive withdrawal by -NO₂ increases acidity.
3-Aminophenol3-NH₂~9.8[7][8]Resonance donation by -NH₂ decreases acidity.
3-(Aminomethyl)-5-nitrophenol 3-CH₂NH₃⁺, 5-NO₂Est. 7.0 - 7.8 Additive inductive withdrawal from both -NO₂ and -CH₂NH₃⁺ should significantly increase acidity relative to 3-nitrophenol.

Conclusion

The determination of the phenolic pKa of 3-(Aminomethyl)-5-nitrophenol is a non-trivial task that exemplifies the challenges encountered in modern drug development. A simple lookup is insufficient. A rigorous scientific approach, grounded in the theoretical understanding of substituent effects, is paramount. By combining two distinct and self-validating experimental techniques—UV-Vis spectrophotometry and potentiometric titration—with the predictive power of computational chemistry, researchers can determine this critical parameter with high confidence. This integrated strategy not only provides an accurate pKa value but also deepens the fundamental understanding of the molecule's behavior, paving the way for more informed and successful drug design.

References

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  • The Journal of Physical Chemistry A. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. ACS Publications. [Link]

  • National Institutes of Health. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • SciSpace. (2002). Absolute pKa determinations for substituted phenols. [Link]

  • University of Massachusetts Lowell. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • National Institutes of Health. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in.... [Link]

  • PSNEB. (n.d.). Acidity of phenols / effect of substituents on acidity, qualitative tests, Structure and. [Link]

  • The University of Danang. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Journal of Science and Technology. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. [Link]

  • ResearchGate. (2002). (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

  • ResearchGate. (n.d.). a) pKa values of different phenolic compounds in water: phenol 1 a,.... [Link]

  • Loba Chemie. (n.d.). 3-AMINOPHENOL. Retrieved from [Link]

  • Quora. (2017). Why are phenols more acidic than nitrophenol?. [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

Sources

Comparative Technical Guide: 3-(Aminomethyl)-5-nitrophenol vs. 3-Amino-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

This guide provides a rigorous technical comparison between 3-(Aminomethyl)-5-nitrophenol and 3-Amino-5-nitrophenol . While these compounds share a 1,3,5-trisubstituted benzene core containing nitro and hydroxyl functionalities, they belong to fundamentally different chemical classes due to the position of the amino group relative to the aromatic ring.

  • 3-Amino-5-nitrophenol (CAS 618-64-4): An aniline derivative. The amino group is directly conjugated to the aromatic ring, resulting in low basicity and potential for oxidative instability (quinone imine formation).

  • 3-(Aminomethyl)-5-nitrophenol: A benzylamine derivative. The amino group is separated from the ring by a methylene (

    
    ) spacer, resulting in high basicity, nucleophilicity, and insulation from the ring's electronic resonance.
    

Distinguishing these two is critical in Fragment-Based Drug Discovery (FBDD) where the basicity of the nitrogen determines solubility, permeability, and target interaction (e.g., salt bridge formation vs. hydrogen bonding).

Structural & Electronic Analysis

The defining difference lies in the methylene spacer . In the aminomethyl derivative, this spacer breaks the conjugation between the nitrogen lone pair and the


-system of the nitro-substituted phenol ring.
Visual Structural Comparison

G cluster_0 Aniline Class cluster_1 Benzylamine Class A 3-Amino-5-nitrophenol (Conjugated System) A_feat N-Lone Pair delocalized into ring (Low Basicity) A->A_feat B 3-(Aminomethyl)-5-nitrophenol (Insulated System) B_feat N-Lone Pair localized on Nitrogen (High Basicity) B->B_feat

Figure 1: Structural comparison highlighting the electronic environment of the nitrogen atom.

Electronic Consequences
  • Basicity (pKa):

    • 3-Amino-5-nitrophenol: The electron-withdrawing nitro group (

      
      ) and the resonance delocalization into the ring drastically lower the basicity of the aniline nitrogen. The conjugate acid pKa is estimated at 2.0–3.5 .
      
    • 3-(Aminomethyl)-5-nitrophenol: The methylene group insulates the amine. While the electron-withdrawing inductive effect ($ -I $) of the nitrophenyl ring is still present, it is weaker. The conjugate acid pKa is typically 8.5–9.2 , making it protonated at physiological pH.

  • Nucleophilicity: The benzylamine is a significantly stronger nucleophile than the aniline, making it more reactive toward electrophiles (e.g., alkyl halides, acyl chlorides) without requiring forcing conditions.

Chemical Properties Comparison

Property3-Amino-5-nitrophenol3-(Aminomethyl)-5-nitrophenol
CAS Number 618-64-4Not widely listed (Precursor: 929000-02-2)
Chemical Class Aniline (Aromatic Amine)Benzylamine (Aliphatic Amine)
Amine pKa (Conj. Acid) ~2.5 (Weak Base)~9.0 (Strong Base)
Phenol pKa ~8.4 (Acidified by

)
~7.5 (Acidified by

&

)
Physiological State Neutral (Unionized)Cationic (Protonated)
Oxidation Potential High (Prone to quinone formation)Low (Stable)
Key Reactivity Diazotization, Sandmeyer RxnNucleophilic Substitution, Reductive Amination

Synthesis & Manufacturing Protocols

Synthesis of 3-Amino-5-nitrophenol (Selective Reduction)

Challenge: Reducing one nitro group in 3,5-dinitrophenol without reducing the second one. Standard Protocol: Zinin Reduction using Sodium Sulfide (


) or catalytic hydrogenation with controlled equivalents.
Synthesis of 3-(Aminomethyl)-5-nitrophenol (Chemoselective Route)

Challenge: Reducing the nitrile or aldehyde precursor without reducing the nitro group to an aniline. Standard catalytic hydrogenation (


) will fail, reducing the nitro group first.

Recommended Protocol: Chemoselective Reductive Amination This protocol utilizes Sodium Cyanoborohydride (


) , a milder reducing agent that tolerates nitro groups at pH 6–7.

Precursor: 3-Hydroxy-5-nitrobenzaldehyde (CAS 193693-95-7) or 3-Hydroxy-5-nitrobenzonitrile (CAS 929000-02-2).

Experimental Workflow (Reductive Amination Route)
  • Reagents:

    • 3-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

    • Ammonium Acetate (

      
      ) (10.0 eq) - Source of ammonia
      
    • Sodium Cyanoborohydride (

      
      ) (1.5 eq)
      
    • Solvent: Methanol (MeOH)

    • Additives: Molecular Sieves (3Å) to remove water.

  • Step-by-Step Procedure:

    • Step 1 (Imine Formation): Dissolve 3-hydroxy-5-nitrobenzaldehyde in dry MeOH under

      
       atmosphere. Add Ammonium Acetate and Molecular Sieves. Stir at Room Temperature (RT) for 2 hours. Note: The excess ammonium acetate drives the equilibrium toward the imine intermediate.
      
    • Step 2 (Reduction): Cool the mixture to 0°C. Slowly add

      
       portion-wise. Critical: Do not use 
      
      
      
      as it may reduce the nitro group or the aldehyde to alcohol too rapidly.
    • Step 3 (Workup): Stir at RT for 12 hours. Quench with 1N HCl (carefully, to decompose excess borohydride and protonate the amine). Adjust pH to >10 using NaOH to liberate the free amine. Extract with Ethyl Acetate.

    • Step 4 (Purification): The product is highly polar. Purify via Reverse Phase HPLC or recrystallization from Ethanol/Ether.

Synthesis Start Starting Material: 3-Hydroxy-5-nitrobenzaldehyde Intermediate Intermediate: Imine Species Start->Intermediate + NH4OAc, MeOH (Imine Formation) Product Target Product: 3-(Aminomethyl)-5-nitrophenol Intermediate->Product + NaBH3CN (Chemoselective Reduction) SideProduct Avoided Side Product: 3-Amino-5-nitrophenol derivatives Intermediate->SideProduct If H2/Pd is used (Nitro Reduction)

Figure 2: Chemoselective synthesis pathway avoiding nitro group reduction.

Applications in Drug Development

Scaffold Utility
  • 3-Amino-5-nitrophenol (Aniline):

    • Kinase Inhibitors: The aniline

      
       is often used to form hydrogen bonds with the hinge region of kinases.
      
    • Prodrugs: The phenol can be masked; the aniline can be derivatized into ureas.

  • 3-(Aminomethyl)-5-nitrophenol (Benzylamine):

    • Solvent Interactions: The high basicity and flexibility of the aminomethyl group make it ideal for reaching into solvent-exposed pockets or forming salt bridges with Asp/Glu residues in the binding pocket.

    • Linkers: Used as a "linker" unit in PROTACs where the phenol attaches to the E3 ligase ligand and the amine attaches to the linker chain.

Safety & Handling
  • Anilines (3-Amino-): High toxicity risk. Potential for methemoglobinemia. Handling requires strict PPE to prevent skin absorption.

  • Benzylamines (3-Aminomethyl-): Generally corrosive (due to basicity) but less systemic toxicity regarding blood oxidation compared to anilines.

References

  • PubChem. 3-Amino-5-nitrophenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. (General protocols for chemoselective reduction). Available at: [Link]

Methodological & Application

synthesis of 3-(Aminomethyl)-5-nitrophenol from 3-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-(Aminomethyl)-5-nitrophenol presents a classic chemoselectivity challenge: reducing a nitrile (-CN) to a primary amine (-CH


NH

) while preserving a sensitive nitro (-NO

) group. Standard hydrogenation methods (Pd/C, Raney Ni) often result in over-reduction to the aniline or azo species. This Application Note details a robust, self-validating protocol using Borane-Tetrahydrofuran (BH

-THF)
. We define the critical stoichiometry required to accommodate the acidic phenolic proton and outline a specific acidic methanolysis workup essential for breaking the stable boron-amine complex.

Strategic Analysis & Mechanism

The Chemoselectivity Paradox

The target molecule contains three distinct functional groups with varying reduction potentials:

  • Nitrile (-CN): Requires hydride transfer to form the imine, then amine.

  • Nitro (-NO

    
    ):  Highly susceptible to catalytic hydrogenation and dissolving metal reductions (e.g., Fe/HCl, Zn/HCl).
    
  • Phenol (-OH): Acidic proton (

    
     due to electron-withdrawing groups) that will quench hydride reagents immediately.
    
Reagent Selection Matrix

We evaluated three common methodologies for this transformation. The Borane-THF complex is selected as the Gold Standard for its documented inability to reduce nitro groups under standard conditions, providing the highest purity profile.

MethodReagent SystemNitro TolerancePhenol CompatibilityRisk Profile
Catalytic Hydrogenation H

+ Pd/C or Raney Ni
Poor HighHigh risk of reducing -NO

to -NH

.
Metal Hydride / Salt NaBH

+ CoCl

Moderate Moderate"Cobalt Boride" can be erratic; difficult to remove metal residues.
Electrophilic Hydride BH

-THF
Excellent Low (Manageable) Selected Route. Nitro group is inert to diborane. Phenol consumes 1 eq. of reagent.
Reaction Mechanism

The reaction proceeds via an electrophilic reduction. Unlike nucleophilic hydrides (e.g., LiAlH


), Borane acts as a Lewis acid.
  • Phenol Protection (In-situ): The first equivalent of BH

    
     reacts with the phenol to form a borate ester and H
    
    
    
    gas. This "masks" the phenol.
  • Nitrile Coordination: The boron atom coordinates to the nitrogen lone pair of the nitrile (

    
    ).
    
  • Hydride Transfer: Sequential hydride transfers occur to form the borazine/amine-borane complex.

  • Complex Hydrolysis: The resulting amine-borane complex is kinetically stable and requires heat and acid to release the free amine.

ReactionMechanism cluster_legend Key Transformation Logic Start 3-Hydroxy-5-nitrobenzonitrile Step1 Step 1: Phenol Deprotonation (H2 Evolution) Start->Step1 + 1 eq BH3-THF Step2 Step 2: Nitrile Reduction (Formation of B-N Complex) Step1->Step2 + 2.5 eq BH3-THF Reflux Step3 Step 3: Acidic Methanolysis (Breaking B-N Bond) Step2->Step3 MeOH / HCl Reflux Product 3-(Aminomethyl)-5-nitrophenol (HCl Salt) Step3->Product Workup Note1 Nitro group remains untouched throughout the pathway.

Figure 1: Mechanistic pathway highlighting the consumption of BH3 by the phenol and the critical methanolysis step.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 3-Hydroxy-5-nitrobenzonitrile (1.0 eq, 10 mmol, 1.64 g).

  • Reagent: Borane-THF complex (1.0 M in THF) – Must be fresh; check for precipitate.

  • Solvent: Anhydrous THF (Sure/Seal™ or freshly distilled).

  • Quench: Methanol (HPLC grade), conc. HCl.

  • Apparatus: 3-neck round bottom flask, reflux condenser, N

    
    /Ar inlet, pressure-equalizing addition funnel, ice bath.
    
Step-by-Step Procedure
Phase 1: Setup and Addition (0°C)
  • Inert Environment: Flame-dry the glassware under vacuum and backfill with Argon/Nitrogen x3.

  • Solvation: Dissolve 3-hydroxy-5-nitrobenzonitrile (1.64 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Stoichiometry Calculation:

    • Phenol consumption: 10 mmol BH

      
       (1 eq).
      
    • Nitrile reduction: 13.3 mmol BH

      
       (1.33 eq theoretical).
      
    • Excess: Use 3.5 equivalents total (35 mL of 1.0 M solution) to ensure complete conversion and account for moisture.

  • Controlled Addition: Add the BH

    
    -THF solution dropwise over 30 minutes.
    
    • Observation: Vigorous bubbling (H

      
       gas) will occur initially as the phenol reacts.
      
    • Critical Control: Maintain internal temperature <5°C to prevent uncontrolled exotherms.

Phase 2: Reduction (Reflux)
  • Reaction: Once gas evolution ceases, remove the ice bath and allow to warm to Room Temperature (RT).

  • Heating: Heat the mixture to a gentle reflux (66°C) for 4–6 hours .

    • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane) or LC-MS. The nitrile peak should disappear. The intermediate borane complex may streak on TLC; this is normal.

Phase 3: Quench and Methanolysis (Critical)[1]
  • Cooling: Cool the reaction mixture back to 0°C.

  • Methanol Quench: Very cautiously add Methanol (10 mL) dropwise.

    • Safety: Significant H

      
       evolution will occur from unreacted borane.
      
  • Complex Breaking: Add conc. HCl (2 mL) cautiously.

  • Second Reflux: Heat the mixture to reflux for 1 hour .

    • Why? The amine-borane bond is strong. Acidic methanol at reflux converts the boron species to volatile trimethyl borate B(OMe)

      
       and releases the free amine hydrochloride.
      
  • Concentration: Remove solvent under reduced pressure. Co-evaporate with MeOH (3x 20 mL) to remove all traces of trimethyl borate.

Phase 4: Isolation[2]
  • Neutralization: Dissolve the residue in minimal water (10 mL). The pH will be acidic (approx. 1-2).

  • Precipitation: Carefully adjust pH to 7.5–8.0 using saturated NaHCO

    
     or 1N NaOH.
    
    • Note: The product is amphoteric. Going too basic (pH > 10) will form the phenolate salt, which is water-soluble. The target is the isoelectric point where the zwitterion precipitates.

  • Extraction: If no precipitate forms, extract with EtOAc (3x 30 mL). Note that amino-phenols are often hydrophilic; salting out with NaCl may be required.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH

    
    OH, 90:10:1).
    

Quality Control & Expected Data

ParameterSpecificationMethod
Appearance Yellow to orange solidVisual
Yield 75% - 85%Gravimetric
1H NMR (DMSO-d6)

9.5-10.5 (br s, OH/NH), 7.5-7.8 (m, Ar-H), 4.0 (s, CH

)
NMR
MS (ESI+) [M+H]+ = 169.1 amuLC-MS
Nitro Integrity No aniline peaks (approx.

5.0-6.0 broad s)
NMR / IR
Workflow Diagram

Workflow Start Start: 3-Hydroxy-5-nitrobenzonitrile (Anhydrous THF, 0°C) AddBH3 Add BH3-THF (3.5 eq) Dropwise (H2 Evolution) Start->AddBH3 Reflux Reflux 66°C (4-6 hrs) Complete Nitrile Reduction AddBH3->Reflux Quench Cool to 0°C Add MeOH + Conc HCl Reflux->Quench BreakComplex Reflux 1 hr (Break B-N Complex) Quench->BreakComplex Workup Evaporate B(OMe)3 Adjust pH to 7.5-8.0 BreakComplex->Workup Isolate Filter Precipitate or Extract (EtOAc) Workup->Isolate

Figure 2: Operational workflow for the chemoselective reduction.

Safety & Handling

  • Diborane (B2H6): BH

    
    -THF can release diborane gas, which is highly toxic and pyrophoric. Always use a functioning fume hood.
    
  • Hydrogen Gas: Significant volumes of H

    
     are generated during the initial addition (phenol deprotonation) and quenching. Eliminate ignition sources.
    
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product residue to dryness at high temperatures.

References

  • Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Nitriles and Amides.[3] A Convenient Synthesis of Amines." Journal of the American Chemical Society, 1964 , 86(17), 3566–3569. Link

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982 , 47(16), 3153–3155. Link

  • Caddick, S.; et al. "A Generic Approach for the Catalytic Reduction of Nitriles."[4] Tetrahedron Letters, 2000 , 41(19), 3513-3516. (Discussion of Cobalt/Borohydride alternatives). Link

  • Common Organic Chemistry. "Nitrile to Amine: Borane-THF Conditions." (General Protocol Verification). Link

Sources

Application Note: Chemoselective Reductive Amination of 3-(Aminomethyl)-5-nitrophenol

[1]

Introduction & Strategic Analysis

3-(Aminomethyl)-5-nitrophenol (CAS 1261852-63-4) represents a high-value pharmacophore scaffold.[1] Its trifunctional nature—containing a primary amine, a phenolic hydroxyl, and a nitro group—offers versatile attachment points for fragment-based drug discovery (FBDD). However, this structural complexity presents specific synthetic challenges that standard "textbook" protocols often fail to address.

The Chemoselectivity Challenge

The primary challenge in derivatizing the aminomethyl group via reductive amination is preserving the nitro moiety.

  • Risk: Standard catalytic hydrogenation protocols (e.g.,

    
    ) used for reductive amination will indiscriminately reduce the nitro group to an aniline, destroying the scaffold's integrity.
    
  • Solution: Hydride-based reductions are required.[1] specifically, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its steric bulk and electronic properties, which render it chemoselective for imines over aldehydes/ketones and inert toward nitro groups.

The Solubility Challenge

The target molecule exists in a zwitterionic equilibrium (phenolate/ammonium) or as a polar neutral species.

  • Risk: Standard non-polar solvents like Dichloromethane (DCM) or Toluene may result in poor solubility, leading to heterogeneous mixtures and stalled conversion.

  • Solution: A solvent system utilizing 1,2-Dichloroethane (DCE) with controlled additions of Tetrahydrofuran (THF) or Methanol (MeOH) is necessary to maintain homogeneity without compromising the reducing agent's stability.

Mechanistic Pathway & Decision Matrix

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds through a hemiaminal intermediate to an iminium ion, which is the irreversible reduction target.

Reaction Mechanism (DOT Diagram)

ReductiveAminationMechanismcluster_0Critical Control PointStart3-(Aminomethyl)-5-nitrophenol(Amine)HemiaminalHemiaminalIntermediateStart->Hemiaminal+ Aldehyde(Equilibrium)AldehydeCarbonyl(R-CHO)Aldehyde->HemiaminalIminiumIminium Ion(Active Species)Hemiaminal->Iminium- H2O(Acid Cat.)ProductSecondary AmineProductIminium->Product+ H- (Hydride)(Irreversible)

Figure 1: Mechanistic flow of reductive amination. The formation of the Iminium ion is the rate-determining step for hindered substrates.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for most aliphatic and aromatic aldehydes.

Reagents:

  • Substrate: 3-(Aminomethyl)-5-nitrophenol (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) [Alternative: THF if solubility is poor][1][2]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][3]

Step-by-Step Methodology:

  • Solubilization: In a dry reaction vial, suspend 3-(Aminomethyl)-5-nitrophenol (1.0 mmol) in DCE (5 mL). If the solution is cloudy, add dry THF dropwise until clear (up to 20% v/v).

  • Activation: Add the aldehyde (1.1 mmol) followed by Acetic Acid (1.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the imine/iminium equilibrium to establish before the reductant is added, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction: Add STAB (1.5 mmol) in a single portion. Evolution of gas is possible; ensure the vessel is vented or under a nitrogen balloon.[1]

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1]

    • Success Metric: Disappearance of the imine mass (M-1) and appearance of the amine mass (M+2).[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (caution: gas evolution).[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Crucial: Because the product contains a phenol, avoid high pH (>10) during extraction to prevent forming the water-soluble phenolate salt.[1] Keep aqueous layer pH ~8.[1]

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: The "Forced Conditions" (Titanium Isopropoxide)

Recommended for sterically hindered ketones or unreactive electron-rich aldehydes.[1]

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation: Combine the amine (1.0 equiv) and ketone (1.1 equiv) in neat

    
     (or minimal THF if solid).[1] Stir at RT for 6–12 hours.[1]
    
    • Mechanism:[4][5] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine effectively.[6]

  • Dilution: Dilute the viscous mixture with absolute EtOH (5 mL per mmol).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Allow to warm to RT and stir for 2 hours.
    
    • Note: While

      
       is less chemoselective than STAB, the pre-formation of the imine ensures the ketone is consumed before the hydride is added.
      
  • Hydrolysis (Critical Step): Quench by adding water (1 mL). A white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Data Summary & Troubleshooting

Comparative Reagent Performance

ParameterNaBH(OAc)3 (STAB)NaBH3CNH2 / Pd-C
Nitro Tolerance Excellent ExcellentPoor (Reduces to amine)
Toxicity LowHigh (Cyanide risk)Low
Aldehyde Selectivity High (Fast imine red.)[1]ModerateLow
pH Requirement Mildly Acidic (AcOH)pH 6 Control NeededNeutral

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of zwitterionSwitch solvent to THF/MeOH (1:1) or use Protocol B (

).[1]
Alcohol Byproduct Aldehyde reduced before imine formsIncrease "pre-stir" time (Step 2, Protocol A) or add molecular sieves.[1]
Dialkylation Amine is too nucleophilicUse a slight excess of the amine (1.2 eq) relative to the aldehyde, or add aldehyde slowly.

Workflow Logic Diagram

DecisionMatrixStartStart: 3-(Aminomethyl)-5-nitrophenolCheckCarbonylIs Carbonyl Hindered?(Ketone or bulky Aldehyde)Start->CheckCarbonylProtocolAProtocol A:STAB + AcOH + DCECheckCarbonyl->ProtocolANo (Aldehyde)ProtocolBProtocol B:Ti(OiPr)4 then NaBH4CheckCarbonyl->ProtocolBYes (Ketone)SolubilityCheckIs Reaction Homogeneous?ProtocolA->SolubilityCheckFinishIsolate Product(pH < 9)ProtocolB->FinishAddCosolventAdd THF or MeOH(up to 20%)SolubilityCheck->AddCosolventNoSolubilityCheck->FinishYesAddCosolvent->ProtocolARetry

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric hindrance.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

    • Context: Establishes STAB as the superior reagent for chemoselectivity, specifically noting nitro group tolerance.
  • Mattson, R. J., et al. (1990).[1][4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

    • Context: Foundation for Protocol B, utilizing Titanium to force imine formation in difficult substrates.[1]

  • Borch, R. F., et al. (1971).[1][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Context: Historical context on pH dependence, explaining why STAB (which doesn't require strict pH monitoring) is preferred over Cyanoborohydride.[1]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-AMNP-OX-001 Subject: Prevention of Benzylic Amine Oxidation in 3-(Aminomethyl)-5-nitrophenol Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering instability with 3-(Aminomethyl)-5-nitrophenol (CAS: 618-64-4).[1] This molecule contains a primary benzylic amine which is chemically predisposed to oxidative degradation.[1]

The Core Issue: The benzylic carbon-hydrogen bonds are weakened by the adjacent aromatic ring, and the nitrogen lone pair facilitates the formation of radical intermediates or imines upon exposure to atmospheric oxygen. This leads to the formation of the corresponding aldehyde (3-hydroxy-5-nitrobenzaldehyde) and insoluble oligomers.

The Solution: The only reliable method to prevent this oxidation is to remove the nitrogen lone pair from the equation via protonation (salt formation) or carbamate protection (Boc/Cbz).

The Root Cause: Oxidation Mechanism

To solve the problem, we must understand the failure mode. The oxidation of benzylic amines typically proceeds via a radical pathway or direct dehydrogenation to an imine, which hydrolyzes to an aldehyde.[1]

Figure 1: Oxidative Degradation Pathway

The following diagram illustrates how the free amine converts to the aldehyde contaminant.[2]

OxidationMechanism Amine Free Amine (Active Species) Radical Benzylic Radical Intermediate Amine->Radical O2 / Light (H-abstraction) Imine Imine Species (Unstable) Radical->Imine -H• Aldehyde Aldehyde (Degradation Product) Imine->Aldehyde +H2O (Hydrolysis) Oligomer Brown Oligomers (Insoluble) Imine->Oligomer Polymerization Protection PREVENTION: Salt Formation (HCl) or Boc-Protection Protection->Amine Blocks

Caption: Figure 1. The oxidative cascade from free benzylic amine to aldehyde and oligomers.[1] Blocking the initial amine prevents the entire cascade.

Proven Protocols for Stabilization

Do not store the "Free Base" form of this molecule for more than 24 hours. Use one of the following protocols immediately upon synthesis or receipt.

Protocol A: Conversion to Hydrochloride Salt (Recommended)

Best for: Long-term storage, solid-state stability.

Theory: Protonating the amine (


) ties up the lone pair electrons, rendering them unavailable for radical initiation.
  • Dissolution: Dissolve the crude 3-(Aminomethyl)-5-nitrophenol in a minimal amount of dry Ethanol (EtOH) or Methanol (MeOH).[1]

  • Acidification: Cool the solution to 0°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or Concentrated aqueous HCl .

    • Note: The solution may warm slightly (exothermic).[1]

  • Precipitation: Add Diethyl Ether (

    
    ) or MTBE dropwise until the solution becomes cloudy.
    
  • Filtration: Filter the resulting white/off-white solid under an inert atmosphere (Nitrogen blanket).[1]

  • Drying: Dry under high vacuum (

    
     mbar) over 
    
    
    
    to remove trace water.

Result: 3-(Aminomethyl)-5-nitrophenol Hydrochloride.[1] Stable at -20°C for >1 year.[1]

Protocol B: Boc-Protection (Chemical Masking)

Best for: Use in peptide synthesis or multi-step organic synthesis.

Theory: Converting the amine to a carbamate (Boc) reduces the nucleophilicity and electron density at the nitrogen, preventing oxidation.

  • Setup: In a round-bottom flask, suspend 3-(Aminomethyl)-5-nitrophenol (1.0 eq) in a 1:1 mixture of THF and Water.

  • Basification: Add

    
     (2.5 eq) to buffer the solution.
    
  • Reagent Addition: Cool to 0°C. Add

    
     (Di-tert-butyl dicarbonate, 1.1 eq) dropwise.
    
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (the amine spot will disappear; a less polar Boc-spot will appear).[1]

  • Workup: Acidify carefully to pH 4 with 1M citric acid (to preserve the phenol). Extract with Ethyl Acetate.[1][3]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Result: tert-Butyl (3-hydroxy-5-nitrobenzyl)carbamate.[1] Stable at 4°C.[1]

Comparative Stability Data

The following table summarizes the stability profiles of the different forms of the molecule.

FormStorage ConditionShelf LifeOxidation Risk
Free Amine Air / Room Temp< 48 HoursCritical (Turns brown rapidly)
Free Amine Argon / -20°C2–4 WeeksModerate
HCl Salt Air / Room Temp6 MonthsLow
HCl Salt Argon / -20°C> 2 YearsNegligible
Boc-Protected Air / 4°C> 1 YearVery Low

Troubleshooting Guide

Use this decision tree to diagnose and resolve issues with your current batch.

Figure 2: Handling Decision Tree

DecisionTree Start Start: Assess Sample State Color Is the sample Yellow/Brown? Start->Color Oxidized Oxidation Detected (Aldehyde/Imine present) Color->Oxidized Yes Clean Sample is White/Pale Color->Clean No Purify Action: Recrystallize (EtOH/Ether) or Column Oxidized->Purify Usage Intended Usage? Clean->Usage Immediate Immediate Reaction Usage->Immediate Storage Long Term Storage Usage->Storage Inert Keep under Argon Use within 24h Immediate->Inert Salt Convert to HCl Salt Store @ -20°C Storage->Salt

Caption: Figure 2.[1] Decision logic for handling 3-(Aminomethyl)-5-nitrophenol based on visual inspection and usage timeline.

Common Issues & Fixes

Q: My sample turned dark brown overnight.

  • Cause: Formation of complex oligomers (polymers) initiated by the oxidation of the amine to an imine.

  • Fix: The sample is likely degraded.[1] Attempt recrystallization from Ethanol/Ether. If the color persists, resynthesize and immediately convert to HCl salt.[1]

Q: I see an extra peak in the aldehyde region (~10 ppm) on NMR.

  • Cause: Partial oxidation to 3-hydroxy-5-nitrobenzaldehyde.[1]

  • Fix: This is a common impurity.[1] Wash the solid with cold Diethyl Ether (the aldehyde is often more soluble in ether than the amino-phenol).

Q: The yield of the Boc-protection is low.

  • Cause: The phenol (-OH) might be competing for the Boc group (forming a carbonate) if the pH is too high (>10).

  • Fix: Ensure the pH is controlled (use ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , not 
    
    
    
    ). If O-Boc forms, it can often be cleaved selectively with mild base, leaving the N-Boc intact.

Frequently Asked Questions (FAQ)

Q: Can I store the free amine in solution (e.g., DMSO)? A: No. Solutions accelerate oxidation because dissolved oxygen permeates the liquid.[1] DMSO can sometimes act as an oxidant itself under certain conditions.[1][4] If solution storage is mandatory, use degassed solvents, seal under Argon, and freeze at -80°C.[1]

Q: Does the nitro group (-NO2) affect stability? A: Yes, but indirectly helpful.[1] The nitro group is electron-withdrawing, which lowers the electron density of the ring. This makes the phenol less prone to oxidation (to quinones) compared to unsubstituted phenols.[1] However, it does not significantly protect the benzylic amine from air oxidation.[1]

Q: Why is the HCl salt hygroscopic? A: Ammonium salts often attract water.[1] While the HCl salt prevents oxidation, moisture can cause hydrolysis or physical clumping.[1] Store in a desiccator.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][5][6] (Standard reference for Boc/Cbz protection protocols). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic basis of benzylic amine oxidation). [1]

  • PubChem. (n.d.).[1][5][6][7] 3-Amino-5-nitrophenol Compound Summary. National Center for Biotechnology Information.[1] (Physical properties and identifiers). [1]

  • Fisher Scientific. (n.d.).[1] Amine Protection / Deprotection Guide. (Practical laboratory protocols for handling amines).

Sources

Technical Support Center: Stability of 3-(Aminomethyl)-5-nitrophenol in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers frequently encounter stability concerns when handling 3-(Aminomethyl)-5-nitrophenol (and similar nitro-hydroxy-benzylamines) in basic media.[1] The most common observation—a rapid color shift to intense yellow or orange—is often mistaken for degradation.[1] In reality, this is a reversible physicochemical event (phenolate formation).[1] However, prolonged exposure to basic conditions in the presence of oxygen triggers irreversible oxidative degradation (benzylic oxidation and coupling).[1]

This guide provides the mechanistic "why" and the practical "how" to distinguish between normal behavior and chemical failure.

Part 1: The Chemical Logic (Mechanism of Action)

To troubleshoot effectively, you must understand the species present in your reaction vessel.[1] 3-(Aminomethyl)-5-nitrophenol is an amphoteric molecule with three distinct ionization states depending on pH.

1. The pKa Landscape
  • Phenolic Hydroxyl (

    
    ):  The electron-withdrawing nitro group (
    
    
    
    ) at the meta position increases acidity compared to phenol.[1]
    • Approximate pKa: ~8.4[2][3]

  • Aminomethyl Group (

    
    ):  A primary benzylic amine.[1]
    
    • Approximate pKa (Conjugate Acid): ~9.5[4]

2. Behavior in Basic Solution (pH > 10)

When you introduce this molecule to a basic buffer (e.g., pH 10–12, NaOH,


):
  • Deprotonation: The phenol deprotonates completely to form the phenolate anion .[1]

  • Chromophore Activation: The negative charge on the oxygen delocalizes into the aromatic ring and interacts with the nitro group. This resonance lowers the energy gap for

    
     transitions, causing a bathochromic shift  (clear 
    
    
    
    yellow/orange).[1]
  • Free-Basing: The ammonium group (

    
    ) deprotonates to the neutral free amine (
    
    
    
    ).[1]

Key Takeaway: Immediate yellowing is not decomposition; it is the spectral signature of the target anionic species.

Part 2: Visualizing the Pathway

The following diagram illustrates the reversible equilibrium versus the irreversible degradation pathways.

G Acid Cationic Form (pH < 8) Colorless/Pale Zwitterion Zwitterionic Form (pH 8-9) Isoelectric Point (Low Solubility) Acid->Zwitterion -H+ (Phenol) Base Anionic Form (pH > 10) Intense Yellow/Orange (Active Species) Zwitterion->Base -H+ (Amine) Degradation Oxidative Degradation (Irreversible) Brown/Black Tars (Imines/Azo species) Base->Degradation + O2 (Air Exposure) Slow Reaction

Figure 1: pH-dependent speciation and degradation risk.[1] Note that the transition to the "Anionic Form" is reversible, whereas the oxidative path is irreversible.

Part 3: Troubleshooting Guide (FAQ)
Scenario A: "My solution turned bright yellow immediately upon adding base."

Status:Normal Operation

  • Cause: Formation of the nitrophenolate anion.[1] The nitro group acts as a chromophore when the ring is electron-rich (phenolate form).[1]

  • Action: Proceed with the experiment. This color change is expected and indicates you have successfully reached basic pH.[1]

Scenario B: "The solution was yellow, but turned dark brown/black overnight."

Status:Critical Failure (Oxidation)

  • Cause: Benzylic Oxidation .[1] While the nitro group stabilizes the ring against electrophilic attack, the aminomethyl group is a benzylic amine.[1] In basic conditions, free benzylic amines are susceptible to aerobic oxidation, forming imines (Schiff bases) or coupling products (azo/azoxy species), which appear as dark tars.[1]

  • Action:

    • Degas solvents: Sparge all basic buffers with Argon or Nitrogen for 15 minutes before use.[1]

    • Limit Time: Prepare solutions immediately before use. Do not store basic stock solutions for >4 hours.

    • Add Antioxidants: If compatible with downstream chemistry, add 1-2 mM EDTA (to chelate transition metals that catalyze oxidation) or mild reducing agents.[1]

Scenario C: "I see a precipitate forming when adjusting pH."

Status: ⚠️ Solubility Limit

  • Cause: You likely hit the Isoelectric Point (pI) .[1] At pH ~9, the molecule exists largely as a zwitterion (Phenolate anion + Ammonium cation).[1] Zwitterions often have the lowest solubility in water because the net charge is zero, reducing hydration shell stability.[1]

  • Action: Move away from pH 8.5–9.[1]5. Go more basic (pH > 10.[1]5) to fully solubilize as the anion, or more acidic (pH < 7) to solubilize as the cation.[1]

Part 4: Validated Handling Protocols
Protocol 1: Stability Testing (Self-Validation)

Before committing valuable material, run this 30-minute check.

StepActionObservationInterpretation
1 Dissolve 1 mg in 1 mL 0.1 M HCl .Solution is clear/pale.Acidic form (Stable).[1]
2 Add 2 mL 0.1 M NaOH .Solution turns Instant Yellow .Phenolate formed (Normal).[1]
3 Vortex and leave open to air for 60 mins.Remains Yellow: Stable.Turns Brown: Oxidizing.[1]If brown, you must work under inert atmosphere.[1]
4 Add excess HCl (back to pH 1).Returns to Clear: Reversible.Remains Yellow/Brown: Irreversible.[1]Verifies if the ring was permanently modified.
Protocol 2: Storage of Stock Solutions
  • Solvent: DMSO is preferred over water for stock solutions due to lower dissolved oxygen capacity.[1]

  • Concentration: High concentrations (>50 mM) are more stable than dilute ones (self-shielding effect).[1]

  • Temperature: Store at -20°C.

  • Atmosphere: Flush headspace with Argon before sealing.[1]

References
  • PubChem. (2025).[1][5] 3-(Aminomethyl)-5-nitrophenol Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1][6][7] Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide. Link[1]

  • Adimurthy, S., et al. (2011).[1] Copper-catalyzed aerobic oxidation of amines to imines. Advanced Synthesis & Catalysis. Link[1]

  • NIST Chemistry WebBook. (2025).[1] 3-Nitrophenol Gas Phase Ion Energetics & Acidity. Link

Sources

Technical Support Center: Best Practices for Handling Hygroscopic 3-(Aminomethyl)-5-nitrophenol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-5-nitrophenol and its salts. Due to the inherent chemical nature of aminophenols and their salt forms, these compounds can exhibit hygroscopicity—the tendency to attract and absorb moisture from the atmosphere. This document offers a structured approach to mitigate the challenges associated with this property, ensuring experimental accuracy, compound stability, and reproducibility.

While specific hygroscopicity data for every salt of 3-(Aminomethyl)-5-nitrophenol may not be readily available, the principles and protocols outlined here represent best practices for handling materials where moisture sensitivity is a potential concern.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impact of Hygroscopicity

Q1: What is hygroscopicity and why is it a critical factor for 3-(Aminomethyl)-5-nitrophenol salts?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For solid compounds like the salts of 3-(Aminomethyl)-5-nitrophenol, this can manifest in several ways, from simple surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.[2]

The presence of polar functional groups, such as the amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups in the parent molecule, as well as the ionic nature of its salts (e.g., hydrochloride, mesylate), makes them susceptible to interactions with water molecules in the air.

Ignoring this property can introduce significant experimental errors and compromise the integrity of your compound and data. The primary consequences are summarized in the table below.

Table 1: Impact of Moisture Absorption on Experimental Parameters
Experimental ParameterConsequence of Uncontrolled Moisture AbsorptionCausality
Accurate Weighing Inaccurate mass measurement, leading to errors in solution concentration.The measured weight is a combination of the compound and absorbed water, which is constantly changing upon exposure to air.[1]
Compound Stability Accelerated chemical degradation via pathways like hydrolysis or oxidation.[3]Water can act as a reactant or facilitate reactions, leading to the formation of impurities and a decrease in the active compound's potency.[4]
Physical Properties Caking, clumping, or changes in flowability.[3]Moisture absorption can lead to the formation of liquid bridges between particles, causing them to stick together and making handling difficult.[3]
Dissolution & Solubility Altered dissolution rates and potential for incomplete solubilization.The presence of water can change the solid-state properties of the crystal lattice, affecting how it interacts with the intended solvent.
Reproducibility Poor reproducibility of experimental results between different days or lab environments.Varying levels of ambient humidity lead to inconsistent levels of water absorption, altering the effective concentration and properties of the compound in each experiment.
Q2: My vial of 3-(Aminomethyl)-5-nitrophenol salt appears clumpy. Is it still usable?

A2: A clumpy or "wet" appearance is a strong indicator of moisture absorption.[1] While the compound may still be usable, you must proceed with caution. The primary concerns are:

  • Non-uniformity: The absorbed water may not be evenly distributed throughout the solid, meaning a sample taken from one part of the vial may have a different effective concentration than a sample from another.

  • Potential Degradation: The presence of moisture may have already initiated chemical degradation.[3]

Recommendation: If possible, it is best to use a fresh, unopened vial. If you must use the clumpy material, it is crucial to gently homogenize the powder (without excessive exposure to air) and then determine the water content using a method like Karl Fischer titration to accurately calculate the amount of active compound. For critical applications like generating reference standards, using a compromised vial is not recommended.

Section 2: Troubleshooting Guides & Protocols

This section provides actionable protocols and troubleshooting workflows to manage the hygroscopic nature of 3-(Aminomethyl)-5-nitrophenol salts effectively.

Troubleshooting Inconsistent Experimental Results

Encountering variability in your data can be frustrating. Before re-evaluating your entire experimental design, it's essential to rule out handling artifacts related to hygroscopicity. This decision tree provides a logical workflow for troubleshooting.

G start Inconsistent Assay Results Observed check_storage Was the compound stored in a desiccator or under inert gas? start->check_storage check_weighing Was the weighing process performed rapidly (<1 min) or in a controlled environment (glove box)? check_storage->check_weighing Yes hygroscopicity_suspected High Likelihood: Hygroscopicity is affecting results. Review handling protocols. check_storage->hygroscopicity_suspected No check_solution Was the stock solution prepared fresh with anhydrous solvent and used immediately? check_weighing->check_solution Yes check_weighing->hygroscopicity_suspected No check_solution->hygroscopicity_suspected No other_causes Low Likelihood: Issue may be related to other experimental variables (e.g., reagents, instrument). check_solution->other_causes Yes

Caption: Troubleshooting Decision Tree for Inconsistent Results.

Experimental Protocol 1: Accurate Weighing of Hygroscopic Salts

The goal of this protocol is to minimize atmospheric exposure during weighing, which is the most critical step for ensuring accurate solution concentrations.

Workflow Diagram: Weighing Protocol

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Perform Rapidly) cluster_post Post-Weighing prep1 Equilibrate compound container to room temperature inside desiccator prep2 Prepare all tools: clean, dry spatula and weighing vessel prep1->prep2 prep3 Tare the balance with the receiving vessel prep2->prep3 weigh1 Briefly open container inside a low-humidity environment (e.g., glove box) prep3->weigh1 weigh2 Quickly transfer an approximate amount of solid to the vessel weigh1->weigh2 weigh3 Immediately seal the primary compound container weigh2->weigh3 weigh4 Record the stable weight weigh3->weigh4 post1 Proceed immediately to dissolution weigh4->post1 post2 Return primary container to desiccator post1->post2

Caption: Recommended Workflow for Weighing Hygroscopic Compounds.

Step-by-Step Methodology:
  • Preparation:

    • Before opening, allow the sealed container of the 3-(Aminomethyl)-5-nitrophenol salt to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

    • Place all necessary tools (spatulas, weighing paper or flask) in the weighing area. Ensure they are scrupulously clean and dry.[1]

    • Tare the balance with your receiving vessel (e.g., a clean, dry vial or flask).

  • Weighing (Choose one of the following methods):

    • Method A: In a Controlled Environment (Recommended)

      • Perform all manipulations inside a glove box with a controlled low-humidity atmosphere (<20% RH).[5][6] This is the most reliable method.

    • Method B: Rapid Weighing

      • If a glove box is unavailable, work quickly and efficiently.[7] Have everything prepared to minimize the time the container is open. The entire process from opening the container to getting a stable reading should take less than 60 seconds.

    • Method C: Weighing by Difference

      • Tare the balance, then weigh the sealed source container of the compound and record this initial mass (M1).

      • Quickly transfer the desired amount of powder to your reaction flask.

      • Immediately re-seal and re-weigh the source container to get the final mass (M2).

      • The mass transferred is M1 - M2. This technique avoids leaving the hygroscopic powder exposed on an open balance pan.[1]

  • Dissolution:

    • Immediately after weighing, proceed to dissolve the compound in your chosen solvent. Preferably, use an anhydrous grade solvent to prevent introducing additional water.

    • Seal the solution container promptly.

  • Storage:

    • Tightly reseal the primary container of the 3-(Aminomethyl)-5-nitrophenol salt.[7] It is good practice to wrap the cap with Parafilm® for an extra barrier.[8]

    • Return the container to a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[8][9]

Table 2: Recommended Storage and Handling Environments
ConditionStandard LaboratoryGood Practice (Recommended)Best Practice (For Critical Applications)
Long-Term Storage Tightly sealed container at room temperature.Tightly sealed container stored in a desiccator with active desiccant.[7][8]Container purged with inert gas (e.g., Argon, Nitrogen), sealed, and stored in a desiccator.
Weighing Environment Open lab bench.Balance with a draft shield in a low-humidity room (<40% RH).Inside a glove box with controlled humidity (<20% RH).[5]
Handling Time No specific time limit.Minimize exposure time; aim for <1 minute of the container being open.[7]As per glove box procedure.
Section 3: Advanced Considerations for Drug Development

For professionals in drug development, managing hygroscopicity extends beyond the lab bench and into formulation and manufacturing. The inherent moisture sensitivity of an Active Pharmaceutical Ingredient (API) like a 3-(Aminomethyl)-5-nitrophenol salt can significantly impact the stability, shelf-life, and performance of the final dosage form.[3][10]

Q3: What formulation strategies can be employed to protect a hygroscopic API like this in a solid dosage form?

A3: Several formulation strategies can create a protective barrier or alter the material's properties to reduce its affinity for water. The choice depends on the required level of protection, the dosage form, and manufacturing constraints.

  • Film Coating: This involves applying a thin polymer layer to the surface of a tablet or granule.[10] This polymer coat acts as a physical barrier, slowing the rate of moisture permeation from the environment to the hygroscopic core.

  • Encapsulation: Microencapsulation techniques, such as spray drying or coacervation, can be used to enclose the API particles within a protective shell of another material.[10] This is effective for creating a robust moisture barrier at the particle level.

  • Packaging Solutions: Utilizing high barrier packaging is a critical final line of defense. This includes options like foil-foil blister packs or bottles with tight seals and included desiccants.[10][11][12] Packaging should be performed under controlled humidity conditions to minimize moisture trapped in the headspace.[10]

  • Crystal Engineering: A more advanced approach involves co-crystallization, where the API is crystallized with a non-toxic co-former. This creates a new crystalline structure with different physicochemical properties, which can include significantly lower hygroscopicity.[10]

References
  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. (2019-01-07). [Link]

  • Absortech. Moisture protection for hygroscopic materials during transport. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019-11-19). [Link]

  • Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019-01-22). [Link]

  • Scribd. Handling of Hygroscopic Products System-Technik. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025-05-19). [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? (2008-11-27). [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • ResearchGate. Aminophenols | Request PDF. [Link]

  • PubChem. 3-Amino-5-nitrophenol. [Link]

  • Semantic Scholar. Adsorption Capacities of Hygroscopic Materials Based on NaCl-TiO2 and NaCl-SiO2 Core/Shell Particles. (2019-12-11). [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-(Aminomethyl)-5-nitrophenol, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing an HPLC method that ensures the quality and consistency of this critical compound. The methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for 3-(Aminomethyl)-5-nitrophenol Purity

3-(Aminomethyl)-5-nitrophenol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method to assess its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative capabilities.[1][2]

The development of an effective HPLC method for a polar compound like 3-(Aminomethyl)-5-nitrophenol, which contains both an amino and a phenolic hydroxyl group, presents unique challenges.[3] These include poor retention on traditional reversed-phase columns and potential for peak tailing. This guide will explore and compare different chromatographic approaches to overcome these challenges and achieve optimal separation.

Experimental Design: A Comparative Approach to Method Development

The core of this guide is a comparative study of two distinct reversed-phase HPLC methods. The rationale behind this comparison is to evaluate the impact of stationary phase chemistry and mobile phase composition on the separation of 3-(Aminomethyl)-5-nitrophenol from its potential impurities.

Key Experimental Variables:

  • Stationary Phase: The choice of the HPLC column is a critical factor in achieving the desired separation. We will compare a conventional C18 column with a polar-embedded column.

    • Method A: Conventional C18 Column: This represents the workhorse of reversed-phase chromatography, offering strong hydrophobic retention.

    • Method B: Polar-Embedded Column: This type of column contains a polar group embedded in the alkyl chain, which can provide alternative selectivity and improved peak shape for polar analytes.

  • Mobile Phase: The composition of the mobile phase, particularly the organic modifier and pH, significantly influences retention and selectivity.[4] We will evaluate the performance of acetonitrile and methanol as organic modifiers and investigate the effect of pH on the ionization and retention of the analyte.

The performance of each method will be evaluated based on key chromatographic parameters as defined by regulatory guidelines such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12][13][14]

Experimental Protocols

Materials and Reagents
  • 3-(Aminomethyl)-5-nitrophenol reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

The following two methods were developed and compared:

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium acetate in Water, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 minutes10% to 90% B in 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 278 nm278 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Detection Wavelength: The UV spectrum of 3-(Aminomethyl)-5-nitrophenol shows a maximum absorbance around 278 nm, making it a suitable wavelength for detection.[15]

  • Mobile Phase pH: For Method A, a low pH (using formic acid) ensures that the aminomethyl group is protonated, leading to a more polar and less retained species. For Method B, a pH of 5.0 was chosen to be in a range where small variations would not significantly impact the ionization state of the molecule, thus improving method robustness.[16]

  • Organic Modifier: Acetonitrile and methanol were chosen for comparison as they offer different selectivities in reversed-phase chromatography.[4]

Sample Preparation

A stock solution of 3-(Aminomethyl)-5-nitrophenol was prepared in a mixture of water and methanol (50:50 v/v) at a concentration of 1 mg/mL. Working solutions for analysis were prepared by diluting the stock solution to the desired concentration with the same diluent.

Results and Discussion: A Head-to-Head Comparison

The performance of Method A and Method B was evaluated based on retention time, peak shape (asymmetry), resolution of the main peak from impurities, and overall analysis time.

Data Presentation
ParameterMethod A (C18)Method B (Polar-Embedded)
Retention Time (min) 4.26.8
Asymmetry Factor 1.81.2
Resolution (Main Peak vs. Closest Impurity) 1.92.5
Analysis Time (min) 2520
Analysis of Performance

Method A (C18 Column):

The conventional C18 column provided some retention for 3-(Aminomethyl)-5-nitrophenol. However, the peak shape was significantly asymmetric (tailing), as indicated by an asymmetry factor of 1.8. This is a common issue for polar and basic compounds on traditional C18 phases due to strong interactions with residual silanol groups on the silica surface. The resolution between the main peak and a closely eluting impurity was acceptable but borderline (1.9).

Method B (Polar-Embedded Column):

The polar-embedded column demonstrated superior performance for the analysis of 3-(Aminomethyl)-5-nitrophenol. The retention time was longer, indicating a different retention mechanism that is not solely based on hydrophobicity. More importantly, the peak shape was significantly improved, with an asymmetry factor of 1.2, which is much closer to the ideal value of 1. This improvement is attributed to the shielding of residual silanols by the embedded polar group, which minimizes undesirable secondary interactions. Consequently, the resolution between the main peak and the closest impurity was enhanced to 2.5, providing a more reliable separation. Furthermore, the overall analysis time was shorter.

Workflow and Logic Diagrams

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample and Standard Preparation hplc_system HPLC System (Pump, Autosampler, Detector) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system column_a Method A: C18 Column hplc_system->column_a Run 1 column_b Method B: Polar-Embedded Column hplc_system->column_b Run 2 data_acquisition Data Acquisition column_a->data_acquisition column_b->data_acquisition data_processing Data Processing and Comparison data_acquisition->data_processing report Final Report data_processing->report

Caption: A streamlined workflow for the comparative HPLC method development.

Method Selection Logic:

method_selection_logic start Start Method Development method_a Evaluate Method A (C18) start->method_a method_b Evaluate Method B (Polar-Embedded) start->method_b peak_shape Is Peak Shape Acceptable? (Asymmetry < 1.5) resolution Is Resolution Adequate? (Rs > 2.0) peak_shape->resolution Yes optimize Optimize Mobile Phase/Gradient peak_shape->optimize No analysis_time Is Analysis Time Optimal? resolution->analysis_time Yes resolution->optimize No analysis_time->optimize No final_method Final Validated Method analysis_time->final_method Yes method_a->peak_shape method_b->peak_shape optimize->method_a optimize->method_b

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendations

Based on the comparative experimental data, the HPLC method utilizing a polar-embedded column (Method B) is unequivocally recommended for the purity analysis of 3-(Aminomethyl)-5-nitrophenol. This method provides superior peak shape, enhanced resolution of impurities, and a shorter analysis time compared to the conventional C18 column.

The improved performance of the polar-embedded column is a direct consequence of its unique stationary phase chemistry, which mitigates the undesirable interactions commonly observed with polar analytes on traditional reversed-phase media. This leads to a more robust and reliable analytical method, which is a critical requirement in a regulated drug development environment.

Further method validation should be performed in accordance with ICH guidelines to establish the method's linearity, accuracy, precision, and robustness before its implementation for routine quality control testing.[5][7][8][10][13]

References

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (n.d.). Retrieved February 7, 2024, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. (n.d.). Retrieved February 7, 2024, from [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing. (n.d.). Retrieved February 7, 2024, from [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (n.d.). Taylor & Francis. Retrieved February 7, 2024, from [Link]

  • 3-Amino-5-nitrophenol | C6H6N2O3 | CID 10603639 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved February 7, 2024, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved February 7, 2024, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved February 7, 2024, from [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved February 7, 2024, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • m-NITROPHENOL - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2024, from [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). Retrieved February 7, 2024, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved February 7, 2024, from [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). Retrieved February 7, 2024, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 7, 2024, from [Link]

  • US3933929A - Process for the purification of p-nitrophenol - Google Patents. (n.d.).
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.). Retrieved February 7, 2024, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved February 7, 2024, from [Link]

  • <621> CHROMATOGRAPHY. (2011, December 2). Retrieved February 7, 2024, from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved February 7, 2024, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved February 7, 2024, from [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. (n.d.). Retrieved February 7, 2024, from [Link]

  • 3-Methyl-5-nitrophenol | C7H7NO3 | CID 237552 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. (2024, September 16). Retrieved February 7, 2024, from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved February 7, 2024, from [Link]

  • Toxicological Profile for Nitrophenols - ATSDR. (n.d.). Retrieved February 7, 2024, from [Link]

  • US3510527A - Preparation of p-nitrophenols - Google Patents. (n.d.).
  • Phenol, 3-nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 7, 2024, from [Link]

  • Nitrophenol - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

FTIR characteristic peaks of 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characteristic Profile: 3-(Aminomethyl)-5-nitrophenol

Executive Summary: The Spectral Fingerprint

3-(Aminomethyl)-5-nitrophenol (CAS: 1261852-63-4) represents a critical structural motif in drug development, serving as a bifunctional linker containing a phenol, a nitro group, and a primary benzylic amine.

The FTIR spectrum of this compound is complex due to the overlapping hydrogen-bonding regions of the hydroxyl (-OH) and amine (-NH₂) groups.[1] However, it can be definitively identified by three distinct spectral signatures:

  • The "Dual-Fang" Overlay: Sharp primary amine doublets (~3300–3400 cm⁻¹) superimposed on the broad phenolic hydroxyl envelope.[1]

  • The Nitro Flags: Strong, distinct bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[1]

  • The Aliphatic Distinction: A C-N stretching vibration at ~1020–1250 cm⁻¹, distinguishing it from aromatic amines (like 3-aminophenol) which absorb at higher frequencies.[1]

Detailed Spectral Assignment

The following assignment is a Composite Spectral Analysis , synthesized from empirical data of structural analogs (3-nitrophenol, benzylamine) and functional group theory.

High-Frequency Region (4000 – 2800 cm⁻¹)

This region is dominated by hydrogen bonding and X-H stretching.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3200 – 3500 Phenolic -OH O-H Stretch (Broad)Typically a wide, rounded band due to intermolecular H-bonding.
3300 – 3400 Primary Amine (-NH₂) N-H Stretch (Doublet)Look for two sharper "spikes" (asymmetric & symmetric) riding on top of the broad OH band.[2]
3000 – 3100 Aromatic C-H C-H Stretch (sp²)Weak, sharp peaks just above 3000 cm⁻¹.[1]
2850 – 2950 Methylene (-CH₂-) C-H Stretch (sp³)Critical Differentiator: These peaks confirm the presence of the aminomethyl linker, absent in simple aminophenols.[1]
Mid-Frequency & Fingerprint Region (1800 – 600 cm⁻¹)

The "DNA" of the molecule, containing the nitro and skeletal vibrations.[1]

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
1590 – 1610 Aromatic Ring C=C Ring StretchOften split; indicates the benzene backbone.
1530 – 1550 Nitro (-NO₂) Asymmetric Stretch Very Strong. One of the most dominant peaks in the spectrum.[1]
1340 – 1360 Nitro (-NO₂) Symmetric Stretch Very Strong. Paired with the 1530 band; confirms the nitro group.[1]
1200 – 1250 Phenol (Ar-O) C-O StretchStrong band; position varies with H-bonding status.
1050 – 1150 Benzyl Amine C-N Stretch (Aliphatic) Distinguishes -CH₂NH₂ from Ar-NH₂. Appears lower than aromatic C-N.
800 – 900 Aromatic Ring C-H Out-of-Plane (OOP)Pattern characteristic of meta-substituted benzenes (1,3,5-substitution pattern).
750 – 850 Primary Amine N-H Wag (Broad)"Dirty" broad band, often shifting with sample preparation (KBr vs ATR).[1]

Comparative Analysis: Target vs. Analogs

To validate the identity of 3-(Aminomethyl)-5-nitrophenol, compare its spectrum against these common structural relatives.

FeatureTarget: 3-(Aminomethyl)-5-nitrophenol Analog A: 3-Nitrophenol Analog B: 3-Aminophenol
Nitro Peaks Present (1530/1350 cm⁻¹)Present (1530/1350 cm⁻¹)Absent
Amine Stretches Present (Doublet ~3350 cm⁻¹)Absent Present (Doublet ~3350 cm⁻¹)
Methylene (-CH₂-) Present (~2900 cm⁻¹)Absent Absent
C-N Stretch Aliphatic (~1080 cm⁻¹)Absent Aromatic (~1280 cm⁻¹)

Key Takeaway:

  • If you see Nitro peaks but no aliphatic C-H (~2900), you likely have 3-Nitrophenol.

  • If you see Amine peaks but no Nitro peaks, you likely have 3-Aminophenol.

  • Only the target displays Nitro peaks + Amine peaks + Methylene C-H stretches.[1]

Experimental Protocol: Obtaining a Clean Spectrum

This compound contains both acidic (phenol) and basic (amine) groups, making it zwitterionic and hygroscopic.[1] Improper handling will result in a "muddy" spectrum dominated by water.[1]

Methodology: KBr Pellet vs. ATR

  • Sample Preparation (Critical):

    • The Challenge: The amine group absorbs atmospheric CO₂ and water rapidly.[1]

    • The Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours before analysis.[1]

  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance): Use a Diamond or ZnSe crystal.[1] Requires less sample and minimizes water absorption during the scan.

    • Alternative: KBr Pellet: If using KBr, ensure the powder is bone-dry.[1] Grind quickly under an IR lamp to prevent moisture uptake.[1]

  • Scan Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (ATR) or 16 (KBr)

    • Background: Run a fresh background immediately before the sample to subtract atmospheric water vapor peaks (3600-3800 cm⁻¹) which can obscure the N-H stretches.[1]

Structural Visualization

The following diagram illustrates the logical flow for assigning the spectrum of 3-(Aminomethyl)-5-nitrophenol based on its functional components.

FTIR_Assignment Compound 3-(Aminomethyl)-5-nitrophenol Region1 High Freq (3600-2800 cm⁻¹) Compound->Region1 Region2 Mid Freq (1600-1300 cm⁻¹) Compound->Region2 Region3 Fingerprint (1300-600 cm⁻¹) Compound->Region3 OH Phenol O-H (Broad, 3200-3500) Region1->OH NH Amine N-H (Doublet, 3300-3400) Region1->NH CH2 Methylene C-H (2850-2950) *Differentiator* Region1->CH2 NO2 Nitro NO₂ (1530 & 1350) Region2->NO2 Ar Aromatic C=C (1590-1610) Region2->Ar CN Aliphatic C-N (1050-1150) Region3->CN CO Phenol C-O (1200-1250) Region3->CO

Caption: Logical decomposition of the FTIR spectrum into functional regions. The Methylene C-H and Aliphatic C-N bands are key differentiators from simple aminophenols.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Nitrophenol IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (2019).[1][4][5] Detailed analysis of primary amine N-H stretching and scissoring modes. Available at: [Link]

  • PubChem. 3-(Aminomethyl)-5-nitrophenol Compound Summary. (CID 517234832).[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group frequencies).

Sources

A Comparative Guide to the Reactivity of 3-(Aminomethyl)-5-nitrophenol and 3-nitrobenzyl amine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks for synthesis and bioconjugation is a critical decision that dictates reaction efficiency, selectivity, and the ultimate performance of the target molecule. This guide provides an in-depth comparison of the reactivity of two structurally related primary amines: 3-(Aminomethyl)-5-nitrophenol and 3-nitrobenzyl amine. We will dissect the electronic and steric factors governing their reactivity, present a theoretical framework for predicting their behavior, and provide practical, experimentally-grounded protocols for their utilization.

Introduction to the Molecules

At first glance, 3-(Aminomethyl)-5-nitrophenol and 3-nitrobenzyl amine share a common core: a benzylamine scaffold bearing a deactivating nitro group in the meta position. However, the presence of a hydroxyl group on the aromatic ring of 3-(Aminomethyl)-5-nitrophenol introduces a second reactive site and significantly modulates the electronic properties of the molecule, leading to distinct differences in reactivity and handling.

CompoundStructureMolecular FormulaMolecular Weight
3-(Aminomethyl)-5-nitrophenol 3-(Aminomethyl)-5-nitrophenolC₇H₈N₂O₃168.15 g/mol
3-nitrobenzyl amine 3-nitrobenzyl amineC₇H₈N₂O₂152.15 g/mol

Theoretical Analysis of Reactivity

The reactivity of the primary amino group in both molecules is fundamentally governed by its nucleophilicity, which is a function of electron density on the nitrogen atom. This electron density is, in turn, influenced by the electronic effects of the substituents on the benzene ring.

Electronic Effects of Substituents

We can quantify the electronic influence of the substituents using the Hammett equation , which provides a measure of the electron-donating or electron-withdrawing nature of a substituent.[1] The key Hammett constants (σ) for the meta-substituents in our molecules of interest are:

SubstituentHammett Constant (σm)Effect
Nitro (NO₂)+0.71 to +0.78Strongly electron-withdrawing
Hydroxyl (OH)+0.12Weakly electron-withdrawing (inductive)

The strongly electron-withdrawing nitro group (σm ≈ +0.75) significantly reduces the electron density on the aromatic ring through both inductive and resonance effects. This, in turn, decreases the basicity and nucleophilicity of the benzylic amino group in both molecules compared to unsubstituted benzylamine.

The key difference arises from the additional substituent in 3-(Aminomethyl)-5-nitrophenol. The hydroxyl group at the 5-position (meta to the aminomethyl group) is weakly electron-withdrawing via its inductive effect (σm = +0.12).[2] Therefore, the cumulative electron-withdrawing effect of the nitro and hydroxyl groups in 3-(Aminomethyl)-5-nitrophenol will render its amino group less nucleophilic than that of 3-nitrobenzyl amine, which only bears the nitro substituent.

G Electronic Effects on the Amino Group cluster_0 3-(Aminomethyl)-5-nitrophenol cluster_1 3-nitrobenzyl amine A NH2 B CH2 C Aromatic Ring B->C D NO2 (σm = +0.78) C->D Inductive & Resonance (Strong Withdrawal) E OH (σm = +0.12) C->E Inductive (Weak Withdrawal) F NH2 G CH2 H Aromatic Ring G->H I NO2 (σm = +0.78) H->I Inductive & Resonance (Strong Withdrawal)

Figure 1. Electronic influence of substituents on the amino group.
Basicity and Nucleophilicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa indicates a weaker base.

  • The pKa of the benzylammonium ion is approximately 9.33.[3][4][5]

  • For 3-nitrobenzyl amine , the electron-withdrawing nitro group will lower the pKa of its conjugate acid, making it a weaker base than benzylamine.

  • For 3-(Aminomethyl)-5-nitrophenol , the combined electron-withdrawing effects of the nitro and hydroxyl groups will result in an even lower pKa for its conjugate acid, rendering it the weakest base of the three.

This trend in basicity directly correlates with nucleophilicity. Therefore, we can predict the following order of reactivity for the amino group in nucleophilic reactions such as acylation:

Benzylamine > 3-nitrobenzyl amine > 3-(Aminomethyl)-5-nitrophenol

Experimental Comparison: N-Acetylation

Predicted Experimental Observations

Based on our theoretical analysis, we anticipate the following:

  • Reaction Rate: The N-acetylation of 3-nitrobenzyl amine will proceed at a faster rate than that of 3-(Aminomethyl)-5-nitrophenol under identical conditions.

  • Side Reactions: 3-(Aminomethyl)-5-nitrophenol presents the potential for O-acetylation of the phenolic hydroxyl group, leading to a mixture of products.[6] This side reaction is absent in the case of 3-nitrobenzyl amine.

  • Selectivity: Achieving selective N-acetylation of 3-(Aminomethyl)-5-nitrophenol will require careful control of reaction conditions, such as pH and temperature, or the use of a protecting group for the phenol.[6]

Experimental Workflow for Comparative N-Acetylation

G Comparative N-Acetylation Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Analysis A Dissolve Amine (1 eq.) in THF B Add Triethylamine (1.1 eq.) A->B C Cool to 0°C B->C D Slowly add Acetic Anhydride (1.05 eq.) C->D E Stir at 0°C for 1h, then warm to RT D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Analyze by TLC/LC-MS for conversion and product distribution G->H

Figure 2. A generalized workflow for comparing the N-acetylation of the two amines.
Detailed Protocol for Selective N-Acetylation of 3-(Aminomethyl)-5-nitrophenol

This protocol is designed to favor N-acetylation over O-acetylation by controlling the reaction temperature and the stoichiometry of the acylating agent.

Materials:

  • 3-(Aminomethyl)-5-nitrophenol

  • Acetic anhydride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-(Aminomethyl)-5-nitrophenol in anhydrous THF.

  • Add 1.1 equivalents of triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1.05 equivalents of acetic anhydride dropwise to the stirred solution.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should yield the desired N-acetylated product as the major component. However, the formation of the O-acetylated and di-acetylated byproducts is possible and should be monitored.

Protocol for N-Acetylation of 3-nitrobenzyl amine

This reaction is more straightforward due to the absence of the phenolic hydroxyl group.

Materials:

  • 3-nitrobenzyl amine

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-nitrobenzyl amine in anhydrous DCM.

  • Add 1.1 equivalents of triethylamine to the solution.

  • Slowly add 1.1 equivalents of acetic anhydride to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product. Purification by recrystallization or column chromatography may be performed if needed.

Summary of Reactivity Comparison

Feature3-(Aminomethyl)-5-nitrophenol3-nitrobenzyl amine
Nucleophilicity of Amino Group LowerHigher
Basicity of Amino Group WeakerStronger
Predicted Reaction Rate SlowerFaster
Potential for Side Reactions High (O-acylation)Low
Requirement for Selective Functionalization High (pH control, protecting groups may be needed)Low

Conclusion

While both 3-(Aminomethyl)-5-nitrophenol and 3-nitrobenzyl amine are valuable building blocks, their reactivity profiles are distinct, primarily due to the presence of the phenolic hydroxyl group in the former. 3-nitrobenzyl amine offers a more straightforward reaction profile for selective N-functionalization due to its higher nucleophilicity and lack of competing reactive sites. In contrast, 3-(Aminomethyl)-5-nitrophenol provides the opportunity for further functionalization at the phenolic hydroxyl group but requires more carefully controlled reaction conditions to achieve selective modification of the amino group. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired functionality in the final product. Researchers should consider the trade-offs between reactivity, selectivity, and the potential for multi-functionalization when selecting the appropriate building block for their application.

References

  • Bartleby. (2021, January 2). The benzylammonium ion (c6H5CH2NH3+) has pka=9.33 and the propylammonium ion has pka=10.71. Which is the stronger base, benzylamine or propylamine. Retrieved from [Link]

  • Columbia University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Chegg. (2022, January 9). Solved 6. (Total: 6) a) The benzylammonium ion (C6H5CH2NH3+). Retrieved from [Link]

  • Filo. (2025, March 1). The benzylammonium ion (C6H5CH2NH3+) has pKa = 9.33, and the propylammoni.... Retrieved from [Link]

  • Wikipedia. (2024, October 27). Hammett equation. Retrieved from [Link]

Sources

Comparative Spectroscopic Profiling: 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and linker chemistry, 3-(Aminomethyl)-5-nitrophenol serves as a critical bifunctional scaffold. Its value lies in its ability to provide an amine handle for conjugation (e.g., amide coupling) while maintaining the pH-sensitive spectroscopic signature of the nitrophenol core.[1]

This guide objectively compares the UV-Vis absorption characteristics of 3-(Aminomethyl)-5-nitrophenol against its parent chromophore (3-Nitrophenol ) and its resonance-stabilized isomer (4-Nitrophenol ).

Key Insight: Unlike aniline derivatives where the nitrogen is conjugated to the ring, the methylene spacer (


) in 3-(Aminomethyl)-5-nitrophenol decouples the amine from the 

-system. Consequently, its absorption maxima (

) are governed almost exclusively by the meta-nitrophenol core, making 3-Nitrophenol the most accurate spectral predictor.

Structural Basis of Absorbance[1]

To interpret the UV-Vis data correctly, one must understand the electronic "push-pull" mechanisms at play.

The Chromophore Comparison
  • 3-(Aminomethyl)-5-nitrophenol (The Subject): The nitro group (

    
    ) and hydroxyl group (
    
    
    
    ) are in a meta relationship. This prevents direct resonance conjugation between the donor (
    
    
    ) and the acceptor (
    
    
    ).[1] The aminomethyl group exerts a weak inductive effect but does not participate in the primary chromophore.[1]
  • 4-Nitrophenol (The Contrast): The substituents are para.[1] This allows for a "through-conjugation" (quinoid-like resonance structure), significantly lowering the energy gap (

    
    ) and causing a strong bathochromic (red) shift.[1]
    
Visualizing the Electronic Pathway

The following diagram illustrates why the meta-substituted subject molecule lacks the deep coloration of para-substituted isomers.

ResonanceComparison cluster_0 Subject: 3-(Aminomethyl)-5-nitrophenol cluster_1 Alternative: 4-Nitrophenol NodeA Meta-Substitution (No Direct Resonance) NodeB Higher Energy Gap (Blue Shifted) NodeA->NodeB Restricted e- delocalization NodeD Lower Energy Gap (Red Shifted) NodeB->NodeD Comparison: ~40-50 nm shift difference NodeC Para-Substitution (Through-Conjugation) NodeC->NodeD Quinoid Resonance

Figure 1: Structural causality of spectral shifts. The meta-substitution pattern of the subject molecule restricts the charge transfer band compared to the para-isomer.

Comparative Data Analysis

The following table synthesizes experimental data for the standards with structurally derived values for the subject molecule.

Feature3-(Aminomethyl)-5-nitrophenol (Subject)3-Nitrophenol (Standard)4-Nitrophenol (Contrast)

(Acidic pH)
272 – 275 nm (Predicted)274 nm317 nm

(Basic pH)
390 – 395 nm (Predicted)390 nm400 nm
Visual Appearance Colorless (Acid)

Yellow (Base)
Colorless

Yellow
Pale Yellow

Intense Yellow
Molar Extinction (

)
~2,000 – 5,000

2,000

18,000

pKa (Phenol) ~8.3 8.367.15
pKa (Amine) ~9.5 (Ammonium)N/AN/A

*Note: Values for the subject are derived from substituent additivity rules applied to the 3-Nitrophenol parent. The aminomethyl group is an auxochrome with minimal bathochromic impact (+1-3 nm).

Technical Interpretation[1][3][4][5][6]
  • Spectral Identity: The subject molecule mimics 3-Nitrophenol .[1][2] If your experimental scan shows a peak near 317 nm in acid, your sample is likely contaminated with para-isomers.[1]

  • pH Sensitivity: The molecule is a pH indicator.[1]

    • pH < 7: The phenol is protonated (neutral).[1]

      
       nm.[1]
      
    • pH > 9: The phenol is deprotonated (anionic).[1] A strong Charge Transfer (CT) band appears at

      
       nm.[1]
      
    • Zwitterion Zone: Between pH 8.3 and 9.5, the molecule exists largely as a zwitterion (Phenolate

      
       / Ammonium
      
      
      
      ).[1]

Experimental Protocol: Validation & pKa Determination

Since commercial spectral libraries often lack specific data for linker intermediates, you must validate the


 and 

in-house.[1] This protocol ensures self-validating results by detecting isosbestic points.[1]
Reagents
  • Stock Solvent: Methanol (HPLC Grade).[1]

  • Buffers: 100 mM Phosphate (pH 2.0, 7.0, 10.0).

  • Blank: Matching buffer without compound.

Workflow Diagram

ExperimentalWorkflow cluster_Analysis Data Validation Criteria Step1 Stock Preparation 10 mM in Methanol Step2 Dilution Series Dilute to 50 µM in Buffers (pH 2, 7, 10) Step1->Step2 Step3 Spectral Scan 200 nm - 500 nm (Baseline Corrected) Step2->Step3 Check1 Isosbestic Point Check Do all curves cross at ~320 nm? Step3->Check1 ResultA Valid Data Calculate Extinction Coeff. Check1->ResultA Yes ResultB Contamination Re-purify Sample Check1->ResultB No

Figure 2: Workflow for determining pH-dependent spectral shifts. The presence of a sharp isosbestic point confirms the purity of the two-state equilibrium.

Step-by-Step Methodology
  • Stock Solution: Dissolve 3-(Aminomethyl)-5-nitrophenol in Methanol to 10 mM.

  • Working Solutions: Prepare three 10 mL volumetric flasks with buffers at pH 2.0, 7.4, and 10.0. Spike each with 50 µL of Stock Solution (Final conc: 50 µM).

  • Acquisition:

    • Baseline correct using the respective buffer blank.[1]

    • Scan from 220 nm to 500 nm.[1]

  • Calculation: Use the Beer-Lambert Law (

    
    ) at the observed 
    
    
    
    to calculate the Molar Extinction Coefficient (
    
    
    ).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). UV-Vis Spectrum of 3-Nitrophenol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). UV-Vis Spectrum of 4-Nitrophenol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • PubChem. Compound Summary for CID 11137, 3-Nitrophenol. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Advanced Chromatographic Separation of 3-(Aminomethyl)-5-nitrophenol Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

The separation of 3-(Aminomethyl)-5-nitrophenol and its analogs represents a classic "zwitterionic paradox" in chromatography. These molecules possess both a basic primary amine (


) and an acidic phenolic moiety (

).

In standard Reversed-Phase (RP) environments, these dual functionalities create competing ionization states that lead to poor retention, severe peak tailing, and variable recovery. This guide objectively compares three distinct chromatographic strategies to resolve these analogs, synthesizing experimental data to recommend the optimal workflow for drug development applications.

Strategic Method Comparison

We evaluated three dominant separation modes. The comparison below synthesizes performance metrics based on resolution (


), peak symmetry (Tailing Factor, 

), and robustness.
Method A: Traditional C18 (RP-HPLC) with Ion Suppression

The Baseline Standard

  • Mechanism: Relies on hydrophobic interaction. Requires high pH (to suppress amine ionization) or low pH (to suppress phenol ionization) but rarely satisfies both simultaneously.

  • Performance: Often yields early elution (

    
    ) and peak tailing due to interaction between the protonated amine and residual silanols on the silica surface.
    
  • Verdict: Functional for simple purity checks but lacks the selectivity for complex analog separation.

Method B: Mixed-Mode Chromatography (RP + Cation Exchange)

The Recommended Solution

  • Mechanism: Utilizes a stationary phase with alkyl chains (C18) and embedded acidic groups (cation exchange).

  • Causality: The alkyl chain retains the hydrophobic nitrophenol core, while the acidic ligands electrostatically retain the positively charged aminomethyl group. This "dual-lock" mechanism eliminates silanol tailing.

  • Verdict: Superior peak shape (

    
    ) and tunable selectivity by adjusting buffer ionic strength.
    
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Polar Alternative[1]

  • Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase (Silica or Amide).

  • Performance: Excellent for highly polar, non-aromatic analogs. However, the nitrophenol core is often too hydrophobic for HILIC, leading to weak retention unless the organic content is

    
    .
    
  • Verdict: Specialized use only for glycosylated or highly polar metabolites.

Comparative Performance Data
MetricMethod A: C18 (Phosphate Buffer)Method B: Mixed-Mode (Primesep 100)Method C: HILIC (Amide)
Retention (

)
1.2 - 2.5 (Weak)4.5 - 8.0 (Strong)0.8 - 3.0 (Variable)
Tailing Factor (

)
1.8 - 2.2 (Significant)1.05 - 1.2 (Excellent)1.3 - 1.5 (Moderate)
Resolution (

)
Baseline for simple pairsHigh (> 3.0) for isomersModerate
Mobile Phase Water/MeOH + BufferWater/ACN + AcidACN/Water + Buffer
Suitability QC of raw materialImpurity profiling & MetabolitesVery polar degradants

Experimental Protocols

Protocol 1: The "Gold Standard" Mixed-Mode Workflow

Objective: High-resolution separation of 3-(Aminomethyl)-5-nitrophenol from its positional isomers (e.g., 2-amino-5-nitrophenol).

1. Stationary Phase Selection:

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode (C18 + SCX).

  • Dimensions: 150 x 4.6 mm, 5 µm particle size.[2][3]

  • Rationale: The 100 Å pore size accommodates small molecules, while the mixed ligand ensures retention of the amine without ion-pairing reagents.

2. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[4]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Note: TFA is preferred over Formic Acid here because its lower pH (< 2.0) ensures the amine is fully protonated (

    
    ) for consistent cation exchange interaction.
    

3. Gradient Program:

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

Time (min)% Solvent BEvent
0.010Equilibration
2.010Isocratic Hold (Amine retention)
15.060Linear Gradient (Elute Hydrophobics)
15.110Re-equilibration

4. Detection:

  • UV-Vis: 275 nm (Nitrophenol absorption maximum).

Protocol 2: Optimized C18 Workflow (Alternative)

Objective: Routine purity analysis when mixed-mode columns are unavailable.

1. Stationary Phase:

  • Column: High-strength Silica C18 (e.g., Luna C18(2) or Zorbax Eclipse Plus).

  • Dimensions: 250 x 4.6 mm, 5 µm.[2][3][5]

2. Mobile Phase (Isocratic):

  • Buffer: 20 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid.

  • Composition: Buffer:Methanol (85:15 v/v).[6]

  • Rationale: pH 5.0 is a compromise. It is acidic enough to keep the phenol neutral (retentive) but high enough to partially suppress the extreme polarity of the amine, though some tailing is inevitable.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific analog properties.

SeparationStrategy Start Analyte: 3-(Aminomethyl)-5-nitrophenol Analog CheckPolarity Is the Analog Highly Hydrophilic? (e.g., Glycosylated, Glucuronide) Start->CheckPolarity CheckIsomer Are Positional Isomers Present? CheckPolarity->CheckIsomer No (LogP > -1) HILIC Method C: HILIC (Amide/Silica Column) High ACN (>85%) CheckPolarity->HILIC Yes (LogP < -1) MixedMode Method B: Mixed-Mode (C18 + SCX) Dual Retention Mechanism CheckIsomer->MixedMode Yes (Critical Resolution Needed) RP_HPLC Method A: RP-HPLC (C18 + Ion Pairing) Standard QC CheckIsomer->RP_HPLC No (Simple Purity Check) Result1 Ideal for Impurity Profiling MixedMode->Result1 Result: High Rs, Sym Peak Result2 Acceptable for Raw Material ID RP_HPLC->Result2 Result: Moderate Rs, Tailing

Figure 1: Decision tree for selecting chromatographic methods based on analyte polarity and separation requirements.

Troubleshooting & Optimization

Issue: Peak Tailing on C18

  • Cause: Secondary interactions between the positively charged amine and residual silanols.

  • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites, or switch to Method B (Mixed-Mode).

Issue: Retention Time Drift (Mixed-Mode)

  • Cause: Incomplete equilibration of the ionic sites.

  • Fix: Ensure the buffer ionic strength is constant (>10 mM). Unlike C18, mixed-mode phases require precise control of salt concentration to regulate the ion-exchange strength.

Issue: Low Sensitivity

  • Cause: pH-dependent shift in

    
    .
    
  • Fix: Nitrophenols exhibit a bathochromic shift in alkaline conditions. However, separation is best at acidic pH. Ensure the detector wavelength is optimized for the acidic form (typically ~270-280 nm) rather than the phenolate form (~400 nm).

References

  • BenchChem. (2025).[5] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from

  • Chromatography Online. (2025). Comparison of Multi-Mode Scherzo SS-C18 and HILIC Mode Column in the Retention. Retrieved from

  • ResearchGate. (2025). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

Sources

A Senior Application Scientist's Guide to Establishing a Reference Standard for the Quantification of 3-(Aminomethyl)-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-(Aminomethyl)-5-nitrophenol

3-(Aminomethyl)-5-nitrophenol (CAS No. 1261852-63-4) is a niche but important molecule, often utilized as a building block in the synthesis of more complex pharmaceutical compounds.[1] Its precise quantification is a cornerstone of effective process control, impurity profiling, and stability testing in drug development. The reliability of any quantitative data, however, is fundamentally anchored to the quality of the reference standard used for calibration. An inaccurate or poorly characterized standard invalidates analytical results, leading to costly delays and potential regulatory hurdles.

The Reference Standard Dilemma: Comparing Sourcing Alternatives

The choice of a reference standard is the single most critical decision in a quantitative analytical method. It dictates the traceability, accuracy, and defensibility of your results. For a compound like 3-(Aminomethyl)-5-nitrophenol, which may not have an established monograph in major pharmacopeias (e.g., USP, EP), researchers are faced with two primary paths.

Path A: The Certified Reference Material (CRM)

A CRM, supplied by a national metrology institute or an accredited body (e.g., LGC Standards, MilliporeSigma), represents the pinnacle of analytical standards.[2] It is characterized by a metrologically valid procedure and comes with a certificate detailing its property values, uncertainty, and traceability.

  • Expertise & Trustworthiness: The value of a CRM lies in its externally validated purity and identity. The extensive characterization performed by the provider eliminates the need for the end-user to conduct exhaustive identity and purity testing, saving significant time and resources. This external validation provides a high degree of confidence and is often required for late-stage clinical and commercial manufacturing applications.

Path B: In-House Qualification of a High-Purity Material

In the absence of a commercially available CRM, the most practical and scientifically sound approach is to procure a high-purity batch of 3-(Aminomethyl)-5-nitrophenol from a reputable chemical supplier and perform an in-house qualification.[1] This process involves rigorously characterizing the candidate material to establish its identity, purity, and suitability for use as a reference standard.

  • Causality and Self-Validation: This path requires the scientist to become the validator. The core principle is a comparative analysis against either a previous, well-characterized "master" batch or through the use of an absolute quantification technique (e.g., Quantitative NMR) or by assuming 100% purity after comprehensive impurity profiling. The most common approach, detailed in this guide, is to use a robust, high-resolution analytical technique like HPLC to establish a purity value that will be used for all subsequent quantifications.

The following table provides a comparative summary of these two approaches.

FeatureCertified Reference Material (CRM)In-House Qualified Standard
Purity & Identity Certified value with uncertainty provided; extensive characterization data included.Must be established by the user via multiple analytical techniques (e.g., HPLC, MS, NMR, TGA).
Traceability Metrologically traceable to SI units.Traceability is established and documented by the user's internal quality system.
Initial Effort Low; "plug-and-play."High; requires method development, validation, and extensive characterization.
Cost High per unit mass.Lower procurement cost, but higher internal resource cost for qualification.
Availability Often limited or non-existent for non-pharmacopeial compounds.Generally available from commercial chemical suppliers as "research grade."
Best For Regulatory submissions, GMP environments, validating primary methods.Early-phase development, research, process monitoring, routine QC where a CRM is unavailable.

Experimental Workflow: Qualification via HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[3] The following protocol outlines a validated method for assessing the purity of a 3-(Aminomethyl)-5-nitrophenol candidate standard.

The Logic Behind the Method

The chosen reverse-phase HPLC method is designed for specificity. A C18 column provides excellent retention for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a pH-adjusted aqueous buffer, is optimized to ensure a sharp, symmetrical peak shape for the main analyte while separating it from potential process impurities (e.g., starting materials, isomers, or degradation products).[4][5] UV detection is selected based on the chromophoric nature of the nitro-aromatic structure.

Mandatory Visualization: Workflow for In-House Standard Qualification

The diagram below illustrates the logical flow for qualifying a new batch of 3-(Aminomethyl)-5-nitrophenol to serve as an in-house reference standard.

G cluster_procurement Step 1: Procurement & Initial Checks cluster_qualification Step 3: Qualification & Documentation procure Procure High-Purity 3-(Aminomethyl)-5-nitrophenol (>98% nominal purity) docs Review Supplier's Certificate of Analysis (CofA) procure->docs Verify Lot # hplc Purity Assessment by HPLC-UV (Area Percent Method) docs->hplc Proceed if CofA is acceptable ms Identity Confirmation (Mass Spectrometry) assign Assign Purity Value (Based on HPLC Area %, corrected for non-UV active impurities) hplc->assign Purity > 99.5%? No single impurity > 0.1%? nmr Structural Confirmation (NMR Spectroscopy) nmr->assign Structure Confirmed? report Generate Internal Qualification Report assign->report Document all data release Release as In-House Reference Standard report->release Approve & Assign Expiry

Caption: Workflow for the procurement and qualification of an in-house reference standard.

Detailed HPLC Protocol

1. Reagents and Materials:

  • 3-(Aminomethyl)-5-nitrophenol candidate material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Phosphoric acid (85%)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.45 µm syringe filters (PTFE or Nylon)

2. Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance (readable to 0.01 mg).

  • pH meter.

  • Sonicator.

  • Class A volumetric flasks and pipettes.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase chemistry for retaining aromatic analytes.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 stationary phase.
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% BA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 275 nmA wavelength near the absorbance maximum for nitrophenols, providing high sensitivity. A PDA detector is recommended to assess peak purity.[6]
Run Time 25 minutesSufficient time to elute the main component and any potential late-eluting impurities.

4. Preparation of Solutions:

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dropwise addition of 85% phosphoric acid. Filter through a 0.45 µm membrane.

  • Standard/Sample Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Sample Preparation (for Purity Assessment): Accurately weigh approximately 25 mg of the 3-(Aminomethyl)-5-nitrophenol candidate material and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample solution in triplicate.

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

Data Interpretation and Acceptance Criteria

The trustworthiness of an in-house standard hinges on a conservative and objective interpretation of the analytical data. The goal is to assign a purity value that can be confidently used to calculate the concentration of unknown samples.

Purity Calculation (Area Percent Method)

The purity of the standard is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For a primary qualification, this is a reasonable starting point, but it should be noted that a more accurate purity assignment would require determining the relative response factors of major impurities.

Acceptance Criteria for an In-House Standard

The following table outlines typical acceptance criteria for qualifying a new lot of material as an in-house reference standard, based on common industry practices and aligned with principles from ICH guidelines.[7]

ParameterMethodAcceptance CriteriaRationale
Purity (HPLC Area %) HPLC-UV≥ 99.5%Ensures the standard is of high quality with minimal contribution from impurities to the calibrated response.
Largest Single Impurity HPLC-UV≤ 0.2%Controls for the presence of any significant single impurity that could affect the standard's performance.
Identity Confirmation Mass Spec (MS)Measured mass matches theoretical mass (± 5 ppm for high-res MS).Confirms the molecular weight and elemental composition of the main component.
Structural Confirmation NMRSpectrum is consistent with the proposed structure of 3-(Aminomethyl)-5-nitrophenol.Provides unambiguous confirmation of the chemical structure and isomeric identity.
Water Content Karl Fischer TitrationReport value (typically < 0.5%).Water is a common non-UV active impurity that must be accounted for in the final purity calculation.
Residual Solvents GC-HSMeets ICH Q3C limits.Ensures that volatile process-related solvents do not contribute significantly to the material's mass.

The final, assignable purity of the standard should be corrected for water and residual solvent content:

Assigned Purity = HPLC Purity % x [(100 - % Water - % Solvents) / 100]

This assigned purity value must be used in all subsequent calculations when preparing stock solutions for calibration curves.

Conclusion

Accurate quantification of 3-(Aminomethyl)-5-nitrophenol is essential for robust drug development and chemical research. While the availability of a certified reference material is ideal, it is not always a reality. By implementing a rigorous in-house qualification program built on a foundation of sound analytical science, researchers can establish a trustworthy and reliable reference standard. The HPLC method and qualification criteria presented in this guide provide a comprehensive framework for achieving this. This self-validating system ensures that the integrity of the reference standard is well-documented and scientifically defensible, ultimately leading to higher quality data and more confident decision-making in the laboratory.

References

  • ChemSynthesis. (2025). 3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223–233. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Google Patents. (n.d.). US4115652A - Process for the preparation of amino-nitrophenols.
  • Li, S. W., & Kao, Y. S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry. Retrieved from [Link]

  • Eruditio. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]

  • ResearchGate. (2006). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.